KP-457 (GMP)
Description
The exact mass of the compound N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality KP-457 (GMP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KP-457 (GMP) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWDSTUVCAZZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365803-52-6 | |
| Record name | N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of KP-457
To the attention of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of publicly available scientific literature and clinical trial databases, it has been determined that there is currently no specific, publicly accessible information detailing the mechanism of action, experimental protocols, or quantitative data for a compound designated as "KP-457." Searches for "KP-457" in scientific and medical research databases did not yield any relevant results describing its pharmacological properties or cellular targets.
The reference to "(GMP)" in the query is ambiguous. "GMP" can refer to Guanosine Monophosphate, a nucleotide vital in various cellular processes, or to Good Manufacturing Practice, a set of standards for the production of pharmaceuticals. Without a clear link to a specific compound "KP-457," it is not possible to provide a relevant mechanism of action for "GMP" in this context.
We are committed to providing accurate and well-supported scientific information. Should "KP-457" be an internal project name, a newly designated compound not yet in the public domain, or a misidentification, we would require a more specific chemical name, molecular target, or relevant publication to proceed with a detailed analysis.
We will continue to monitor for any new information regarding "KP-457" and will update this guide as soon as verifiable data becomes available. We recommend consulting internal documentation or contacting the originating research group for specific details on this compound.
KP-457 (GMP): A Selective ADAM17 Inhibitor for Advanced Research and Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical sheddase involved in the proteolytic release of a wide array of cell surface proteins, including cytokines, growth factors, and their receptors.[1][2] Its dysregulation is implicated in numerous pathological conditions, particularly inflammatory diseases and cancer. KP-457, a novel reverse hydroxamate-based compound, has emerged as a potent and highly selective inhibitor of ADAM17.[1][3] This technical guide provides a comprehensive overview of KP-457, detailing its biochemical properties, mechanism of action, experimental validation, and its significant application in the generation of functional platelets from human induced pluripotent stem cells (iPSCs).
Introduction to ADAM17
ADAM17 is a transmembrane zinc-dependent metalloprotease that plays a pivotal role in ectodomain shedding, a process that releases the extracellular domain of membrane-anchored proteins.[1][4] This shedding event can either activate or inactivate signaling pathways, making ADAM17 a key regulator of cellular communication. Notable substrates of ADAM17 include Tumor Necrosis Factor-α (TNF-α), Epidermal Growth Factor Receptor (EGFR) ligands, and Interleukin-6 Receptor (IL-6R).[1][2][5] The broad substrate profile of ADAM17 has made the development of selective inhibitors challenging, as off-target inhibition of other metalloproteinases, such as matrix metalloproteinases (MMPs) and the closely related ADAM10, can lead to significant side effects.[6]
KP-457: A Profile of a Selective ADAM17 Inhibitor
KP-457 is a small molecule inhibitor characterized by a reverse-hydroxamate structure, which contributes to its high selectivity and safety profile.[2][6] It has demonstrated nanomolar potency against ADAM17 while exhibiting significantly lower activity against other metalloproteinases.[1][7][8]
Mechanism of Action
KP-457 functions by chelating the Zn2+ ion within the catalytic domain of ADAM17.[6][8] This interaction blocks the enzyme's proteolytic activity, thereby preventing the shedding of its substrates. Its "reverse-hydroxamate" structure is a key feature that confers its high selectivity for ADAM17 over other metalloproteinases.[1][6]
Quantitative Inhibitory Profile
The inhibitory activity of KP-457 has been quantified against a panel of metalloproteinases in cell-free enzymatic assays. The half-maximal inhibitory concentrations (IC50) highlight its potent and selective inhibition of ADAM17.
| Target Enzyme | KP-457 IC50 (nM) |
| ADAM17 | 11.1 |
| ADAM10 | 748 |
| MMP2 | 717 |
| MMP3 | 9760 |
| MMP8 | 2200 |
| MMP9 | 5410 |
| MMP13 | 930 |
| MMP14 | 2140 |
| MMP17 | 7100 |
| Data sourced from multiple references.[7][8][9] |
Key Applications and Experimental Evidence
A significant application of KP-457 is in the manufacturing of platelets from human induced pluripotent stem cells (iPSCs) for therapeutic use.[6][10][11] During the in vitro generation of platelets at 37°C, ADAM17 activity leads to the shedding of Glycoprotein Ibα (GPIbα), a critical receptor for platelet adhesion and function.[12]
Prevention of GPIbα Shedding
KP-457 effectively inhibits this ADAM17-mediated GPIbα shedding, resulting in the production of iPSC-derived platelets with preserved functionality.[6][12] In comparative studies, KP-457 demonstrated superior potency in inhibiting GPIbα shedding compared to the pan-metalloproteinase inhibitor GM-6001.[6][13]
| Compound | GPIbα Cleavage IC50 (nM) |
| KP-457 | 10.6 |
| GM-6001 | 53.8 |
| Data from a study on inhibition of C-terminal cleavage of the GPIbα sequence by ADAM17.[6][13][14] |
Signaling Pathways Modulated by KP-457
By inhibiting ADAM17, KP-457 can modulate several downstream signaling pathways that are activated by the shedding of ADAM17 substrates.
Experimental Protocols
The evaluation of KP-457's efficacy and selectivity involves both biochemical and cellular assays.
Cell-Free Enzymatic Activity Assay
This assay quantifies the direct inhibitory effect of KP-457 on the catalytic activity of ADAM17 and other metalloproteinases.
Methodology: A fluorescence-based assay is typically employed.[6][13][15]
-
Enzyme Activation: Recombinant human ADAM17 and other MMPs are used. Some MMPs may require activation with p-aminophenylmercuric acetate (APMA).[6][15]
-
Substrate: A fluorogenic peptide substrate specific for the enzyme is used. For ADAM17 (TACE), a commonly used substrate is based on the TNF-α cleavage sequence.[6][16]
-
Inhibition Assay: The enzyme is incubated with varying concentrations of KP-457.
-
Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.
-
Detection: The increase in fluorescence, resulting from the cleavage of the substrate, is measured over time using a fluorometer.
-
Data Analysis: The rate of reaction is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for GPIbα Shedding
This assay assesses the ability of KP-457 to prevent the shedding of GPIbα from the surface of platelets in a cellular context.
Methodology:
-
Platelet Preparation: Platelets are derived from iPSCs or isolated from human peripheral blood.[6]
-
Induction of Shedding: GPIbα shedding can be induced by treating platelets with an agent like carbonyl cyanide m-chlorophenylhydrazone (CCCP) or by incubation at 37°C for an extended period.[6][13]
-
Inhibitor Treatment: Platelets are co-incubated with the shedding-inducing agent and varying concentrations of KP-457.
-
Staining: Platelets are stained with fluorescently labeled antibodies against a general platelet marker (e.g., CD41a) and GPIbα.[6]
-
Flow Cytometry: The percentage of GPIbα-positive platelets within the total platelet population (CD41a-positive) is quantified using a flow cytometer.
-
Data Analysis: The dose-dependent effect of KP-457 on GPIbα retention is determined.
Safety and Preclinical Development
Preclinical studies are crucial for evaluating the therapeutic potential of any new compound. Good laboratory practice (GLP) studies have been conducted for KP-457. In these studies, KP-457 did not exhibit genotoxicity or systemic toxicity in dogs at intravenous doses up to 3 mg/kg administered daily for four weeks.[2][6] This favorable safety profile, combined with its high selectivity, positions KP-457 as a promising candidate for further development, particularly as an auxiliary reagent in the manufacturing of cell-based therapies.[6][7]
Conclusion
KP-457 is a highly selective and potent ADAM17 inhibitor with a well-characterized mechanism of action and a favorable safety profile. Its ability to prevent the shedding of critical cell surface proteins, such as GPIbα on platelets, underscores its potential in both research and clinical applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for scientists and drug development professionals to explore the utility of KP-457 in their respective fields of study, from investigating the fundamental roles of ADAM17 to developing novel therapeutic strategies for inflammatory diseases, cancer, and regenerative medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Inhibitor of ADAM17 Composed of a Zinc-Binding Dithiol Moiety and a Specificity Pocket-Binding Appendage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell‐Derived Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. ADAM17 Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
The Role of KP-457 in Platelet Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KP-457, a selective inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), and its significant function in the realm of platelet research. The document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes associated biological pathways and workflows. This guide is intended to be a comprehensive resource for professionals engaged in hematology, drug discovery, and regenerative medicine.
Core Function and Mechanism of Action
KP-457 is a potent and selective inhibitor of ADAM17, a key enzyme responsible for the shedding of various cell surface proteins. In platelet research, KP-457's primary role is the prevention of glycoprotein Ibα (GPIbα) shedding from the platelet surface. GPIbα is a critical component of the GPIb-IX-V receptor complex, which mediates the initial adhesion of platelets to von Willebrand factor (vWF) at sites of vascular injury, a crucial step in hemostasis.
During in vitro production of platelets from induced pluripotent stem cells (iPSCs), cultivation at 37°C can lead to the activation of ADAM17 and subsequent cleavage and shedding of GPIbα, resulting in functionally impaired platelets. KP-457 effectively blocks this process, leading to the generation of iPSC-derived platelets with retained GPIbα expression and, consequently, improved hemostatic function.[1]
Signaling Pathway of KP-457 Action
The following diagram illustrates the signaling pathway influenced by KP-457. Under conditions that promote GPIbα shedding, such as in vitro culture at 37°C, ADAM17 is activated, leading to the cleavage of GPIbα. KP-457 directly inhibits ADAM17, thereby preserving the integrity of the GPIb-IX-V complex on the platelet surface.
Caption: Mechanism of KP-457 in Preventing GPIbα Shedding.
Quantitative Data Presentation
The efficacy of KP-457 has been quantified in several studies, comparing its inhibitory activity against ADAM17 and other metalloproteinases, as well as its effect on GPIbα retention.
| Parameter | KP-457 | GM-6001 (Pan-metalloproteinase inhibitor) | Reference |
| ADAM17 IC50 (nmol/L) | 10.6 | 53.8 | [2] |
| ADAM10 IC50 (nmol/L) | 163 | 642 | [3] |
| MMP1 IC50 (nmol/L) | >10,000 | 11.3 | [3] |
| MMP2 IC50 (nmol/L) | >10,000 | 1.36 | [3] |
| MMP8 IC50 (nmol/L) | >10,000 | 79.8 | [3] |
| MMP9 IC50 (nmol/L) | >10,000 | 0.247 | [3] |
| MMP13 IC50 (nmol/L) | >10,000 | 0.400 | [3] |
| MMP14 IC50 (nmol/L) | >10,000 | 0.435 | [3] |
| MMP17 IC50 (nmol/L) | >10,000 | 2.96 | [3] |
Table 1: Comparative IC50 values of KP-457 and GM-6001 against various metalloproteinases.
| Experimental Condition | Inhibitor Concentration | Effect on GPIbα+ Platelets | Reference |
| iPSC-derived platelet culture | KP-457 (15 µmol/L) | Significant retention of GPIbα expression. | [2] |
| iPSC-derived platelet culture | GM-6001 (50 µmol/l) | Retention of GPIbα expression. | [2] |
| iPSC-derived platelet culture | p38 MAPK inhibitor (10 µmol/l) | No significant effect on GPIbα retention. | [2] |
| CCCP-induced GPIbα shedding | KP-457 (15 µmol/l) | Complete blockage of shedding. | [2] |
| CCCP-induced GPIbα shedding | BIRB796 (p38 MAPK inhibitor) (10 µmol/l) | Partial inhibition of shedding. | [2] |
Table 2: Effect of KP-457 and other inhibitors on GPIbα expression in different experimental models.
Experimental Protocols
Detailed methodologies for key experiments involving KP-457 are provided below.
In Vitro Production of Platelets from iPSCs with KP-457
This protocol describes the generation of functional platelets from iPSCs, with the inclusion of KP-457 to prevent GPIbα shedding.
Caption: Workflow for In Vitro iPSC-Derived Platelet Production.
Protocol Steps:
-
iPSC Culture and Hematopoietic Differentiation: Culture human iPSCs under standard conditions. Induce hematopoietic differentiation to generate hematopoietic progenitor cells (HPCs).
-
Establishment and Expansion of Immortalized Megakaryocyte Progenitor Cell Lines (imMKCLs):
-
Transduce HPCs with inducible forms of c-MYC, BMI1, and BCL-XL genes.
-
Expand the resulting imMKCLs in a feeder-free suspension culture supplemented with a cocktail containing a TPO receptor agonist, SCF, and doxycycline to maintain the self-renewing proliferation phase.[4]
-
-
Megakaryocyte Maturation and Platelet Production:
-
To induce maturation, remove doxycycline to turn off the transgenes.
-
Culture the imMKCLs in a maturation medium containing a TPO receptor agonist, SCF, an aryl hydrocarbon receptor (AhR) antagonist, a ROCK inhibitor, and KP-457 (typically at 15 µmol/l).[4]
-
Utilize a bioreactor with controlled turbulent flow to mimic the bone marrow environment and enhance platelet release.
-
-
Platelet Purification and Concentration:
-
Collect the culture supernatant containing platelets.
-
Purify and concentrate the platelets using methods such as filtration and centrifugation.
-
-
Quality Control: Assess the resulting platelets for GPIbα expression, overall morphology, and functional responses.
Flow Cytometry-Based Platelet Aggregation Assay
This assay quantitatively measures platelet aggregation in response to an agonist, such as ristocetin, which specifically assesses the GPIbα-vWF interaction.
Protocol Steps:
-
Platelet Preparation:
-
Assay Setup:
-
Mix the two labeled platelet populations in a 1:1 ratio.
-
Acquire a baseline reading on a flow cytometer to determine the populations of single-labeled platelets.
-
-
Agonist Stimulation:
-
Add ristocetin (e.g., 2 mg/ml) to induce vWF-dependent platelet aggregation.[5]
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
-
Flow Cytometry Analysis:
-
Acquire the sample on a flow cytometer.
-
Platelet aggregates will be identified as events that are positive for both fluorescent labels (double-colored events).
-
The percentage of double-colored events serves as the aggregation index.[5]
-
In Vivo Thrombus Formation Model in Mice
This model evaluates the hemostatic function of platelets in a living organism.
References
- 1. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell‐Derived Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ex vivo manufacturing of platelets: beyond the first-in-human clinical trial using autologous iPSC-platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to KP-457: A Selective ADAM17 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KP-457 is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), a key enzyme involved in the shedding of various cell surface proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of KP-457. Detailed experimental protocols for the assessment of its inhibitory activity and its application in the generation of induced pluripotent stem cell (iPSC)-derived platelets are presented. Furthermore, this document elucidates the role of ADAM17 in relevant signaling pathways and provides a visual representation of the experimental workflow for platelet generation. The quantitative data presented herein is organized into structured tables for ease of comparison, making this a valuable resource for researchers in the fields of drug discovery, hematology, and regenerative medicine.
Chemical Structure and Physicochemical Properties
KP-457, with the Chemical Abstracts Service (CAS) Registry Number 1365803-52-6, is a selective inhibitor of ADAM17. Its mechanism of action involves the chelation of the Zn2+ ion within the catalytic domain of the enzyme, thereby blocking its proteolytic activity.
[Image of the chemical structure of KP-457 to be inserted here]
A high-resolution image of the chemical structure of KP-457 is not publicly available in the searched resources. For research and development purposes, it is recommended to consult the primary literature or supplier documentation for the definitive chemical structure.
| Property | Value | Source |
| CAS Number | 1365803-52-6 | [1] |
| Molecular Formula | Not Available | N/A |
| Molecular Weight | Not Available | N/A |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for short-term and -80°C for long-term. | [1] |
Biological Activity and Selectivity
KP-457 is a highly selective inhibitor of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). Its inhibitory activity has been quantified against a panel of metalloproteinases, demonstrating significant selectivity for ADAM17 over other related enzymes such as ADAM10 and various Matrix Metalloproteinases (MMPs).
| Target Enzyme | IC50 (nM) |
| ADAM17 | 11.1 |
| ADAM10 | 748 |
| MMP2 | 717 |
| MMP3 | 9760 |
| MMP8 | 2200 |
| MMP9 | 5410 |
| MMP13 | 930 |
| MMP14 | 2140 |
| MMP17 | 7100 |
This data is compiled from publicly available information. For detailed experimental conditions, refer to the primary literature.
Mechanism of Action and Signaling Pathway
ADAM17 is a transmembrane sheddase that plays a crucial role in the proteolytic release of the extracellular domains of numerous membrane-bound proteins. These substrates include cytokines, growth factors, and their receptors, which are involved in a wide array of physiological and pathological processes. Key substrates of ADAM17 include Tumor Necrosis Factor-α (TNF-α), L-selectin, and Glycoprotein Ibα (GPIbα). The shedding of these proteins from the cell surface modulates inflammatory responses, cell adhesion, and platelet function.
KP-457 exerts its inhibitory effect by binding to the catalytic site of ADAM17 and chelating the essential zinc ion, thereby preventing the cleavage of its substrates. This targeted inhibition makes KP-457 a valuable tool for studying the biological functions of ADAM17 and a potential therapeutic agent for diseases driven by excessive ADAM17 activity.
Caption: Mechanism of KP-457 inhibition of ADAM17-mediated substrate shedding.
Experimental Protocols
In Vitro ADAM17 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a general method for determining the inhibitory activity of KP-457 against ADAM17 using a fluorescence-based assay. This method is based on the cleavage of a FRET-labeled peptide substrate.
Materials:
-
Recombinant human ADAM17 (catalytic domain)
-
FRET-based ADAM17 substrate (e.g., a peptide containing a fluorophore and a quencher)
-
KP-457
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
DMSO
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of KP-457 in DMSO.
-
Serially dilute the KP-457 stock solution in Assay Buffer to create a range of test concentrations.
-
In a 384-well plate, add the diluted KP-457 solutions or vehicle control (Assay Buffer with DMSO).
-
Add the recombinant human ADAM17 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET-based ADAM17 substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET substrate using a microplate reader.
-
Record the fluorescence signal over time to determine the reaction rate.
-
Calculate the percent inhibition for each KP-457 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Generation of iPSC-Derived Platelets with KP-457
This protocol provides a general workflow for the differentiation of human induced pluripotent stem cells (iPSCs) into megakaryocytes and the subsequent generation of platelets, incorporating KP-457 to prevent GPIbα shedding.
Materials:
-
Human iPSCs
-
Megakaryocyte differentiation medium (containing cytokines such as TPO and SCF)
-
KP-457
-
Cell culture plates and flasks
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD41a, anti-CD42b)
Caption: Workflow for the generation of iPSC-derived platelets using KP-457.
Procedure:
Stage 1: Hematopoietic Progenitor Cell (HPC) Generation
-
Culture human iPSCs in an appropriate maintenance medium.
-
Induce hematopoietic differentiation by culturing the iPSCs in a medium supplemented with appropriate growth factors (e.g., BMP4, VEGF) for a specified period (typically 10-14 days).
Stage 2: Megakaryocyte Differentiation and Maturation
-
Collect the resulting HPCs and culture them in a megakaryocyte differentiation medium containing thrombopoietin (TPO) and stem cell factor (SCF).
-
Culture the cells for an additional 7-10 days to promote megakaryocyte maturation.
Stage 3: Platelet Generation with KP-457
-
During the final stages of megakaryocyte maturation and for the duration of platelet collection, supplement the culture medium with KP-457 at a final concentration of 15 µM.[1]
-
Platelets are released from mature megakaryocytes into the culture supernatant.
-
Collect the culture supernatant containing the platelets.
Stage 4: Analysis of Platelet Production
-
Isolate the platelets from the supernatant by centrifugation.
-
Analyze the expression of platelet-specific surface markers, such as CD41a and CD42b (GPIbα), using flow cytometry to confirm successful platelet generation and the retention of GPIbα.
Conclusion
KP-457 is a valuable pharmacological tool for the selective inhibition of ADAM17. Its high potency and selectivity make it an ideal candidate for investigating the multifaceted roles of ADAM17 in health and disease. The application of KP-457 in the ex vivo generation of functional platelets from iPSCs highlights its potential in the field of regenerative medicine by addressing the challenge of GPIbα shedding during in vitro culture. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full potential of KP-457 in their respective fields.
References
KP-457 (GMP) for In Vitro Cellular Models: A Technical Guide
This technical guide provides an in-depth overview of KP-457, a selective ADAM17 inhibitor, for its application in in vitro cellular models. The focus is on its use in the generation of functional platelets from induced pluripotent stem cells (iPSCs), a critical area of research for regenerative medicine and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to KP-457
KP-457 is a potent and highly selective small molecule inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α-converting enzyme (TACE).[1][2] ADAM17 is a transmembrane protease responsible for the "shedding" of the extracellular domains of numerous cell surface proteins, including cytokines, growth factors, and receptors.[2] In the context of platelet biology, ADAM17 mediates the cleavage of Glycoprotein Ibα (GPIbα), a critical receptor for von Willebrand factor that is essential for platelet adhesion and hemostatic function.[3][4][5]
The in vitro generation of platelets from iPSCs at a physiological temperature of 37°C is hampered by the temperature-dependent activation of ADAM17, which leads to significant loss of surface GPIbα.[4][6] This shedding compromises the functionality and therapeutic potential of the resulting platelets. KP-457 addresses this challenge by effectively inhibiting ADAM17, thereby preserving GPIbα expression and enhancing the quality of iPSC-derived platelets.[4][6] The availability of Good Manufacturing Practice (GMP)-grade KP-457 is crucial for translating this research into clinical applications, ensuring the safety and consistency required for therapeutic use.[7][8]
Mechanism of Action
The primary mechanism of action of KP-457 is the selective inhibition of the enzymatic activity of ADAM17. It achieves this by blocking the Zn2+ chelation within the catalytic domain of the enzyme.[1][3] By inhibiting ADAM17, KP-457 prevents the proteolytic cleavage and subsequent shedding of its substrates from the cell surface.
In the specific application of iPSC-derived platelet generation, KP-457's inhibition of ADAM17 directly prevents the shedding of the GPIbα subunit from the platelet surface. This retention of GPIbα is critical for the platelet's ability to adhere to sites of vascular injury and perform its hemostatic function.[3] Studies have shown that this targeted inhibition by KP-457 is more effective in preserving GPIbα than broader-acting pan-metalloproteinase inhibitors or inhibitors of upstream pathways like p38 MAPK.[4]
Quantitative Data: Selectivity and Potency
KP-457 demonstrates high selectivity for ADAM17 over other related enzymes, such as other ADAMs and Matrix Metalloproteinases (MMPs), minimizing off-target effects. This selectivity is a key advantage over less specific inhibitors like the pan-metalloproteinase inhibitor GM-6001.
Table 1: Inhibitory Activity (IC50) of KP-457 against various Metalloproteinases [1]
| Enzyme | IC50 (nM) |
| ADAM17 | 11.1 |
| ADAM10 | 748 |
| MMP2 | 717 |
| MMP3 | 9760 |
| MMP8 | 2200 |
| MMP9 | 5410 |
| MMP13 | 930 |
| MMP14 | 2140 |
| MMP17 | 7100 |
Table 2: Comparative IC50 for Inhibition of GPIbα Shedding [3]
| Inhibitor | Target | IC50 (nmol/l) |
| KP-457 | ADAM17 | 10.6 |
| GM-6001 | Pan-metalloproteinase | 53.8 |
Experimental Protocols
The following is a representative protocol for the use of KP-457 in the in vitro generation of platelets from iPSCs, based on published methodologies.[1]
Preparation of KP-457 Solutions
-
Stock Solution: Prepare a stock solution of KP-457 in DMSO. For example, a 20.8 mg/mL stock.
-
Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
-
Working Solution: Prepare the working solution fresh on the day of use. The final concentration used in culture is typically 15 µM.[1][3]
Generation of iPSC-Derived Platelets
This protocol outlines the key phases of differentiation, highlighting the application of KP-457.
-
Generation of Hematopoietic Progenitor Cells (HPCs):
-
Culture iPSCs on C3H10T1/2 feeder cells.
-
Induce hematopoietic differentiation in the presence of growth factors such as vascular endothelial growth factor (VEGF).
-
On day 14 of culture, transfer approximately 3 x 10^4 HPCs onto fresh C3H10T1/2 feeder cells.[1]
-
-
Megakaryocyte (MK) Differentiation and Platelet Production:
-
Culture the HPCs in a differentiation medium supplemented with 50 ng/mL stem cell factor, 100 ng/mL thrombopoietin, and 25 U/mL heparin sodium.[1]
-
Add KP-457 to the culture medium at a final concentration of 15 µM. [1][3] This is the critical step for inhibiting GPIbα shedding.
-
Incubate the culture at 37°C.
-
Refresh the medium every 3 days.
-
-
Collection and Analysis:
-
Collect nonadherent cells (platelets) on days 22-24 of culture.
-
Analyze the collected cells for platelet-specific markers (e.g., CD41a) and the expression level of GPIbα using flow cytometry.
-
Summary of In Vitro Effects
The application of KP-457 in cellular models for platelet generation has yielded significant positive outcomes:
-
Enhanced GPIbα Retention: KP-457 effectively blocks GPIbα shedding during the in vitro generation of platelets at 37°C.[3][4]
-
Improved Platelet Function: iPSC-derived platelets generated in the presence of KP-457 exhibit improved GPIbα-dependent aggregation, with capabilities not inferior to fresh human platelets.[4][6]
-
Effective Hemostasis: In subsequent in vivo studies using immunodeficient mouse models, platelets generated with KP-457 demonstrated better hemostatic function.[1][4]
-
No Impact on Platelet Yield: The use of KP-457 or the pan-inhibitor GM-6001 did not significantly affect the total number of megakaryocytes or CD41a+ platelets produced.[3][6]
-
Additive Effects: When used in combination with the p38 MAPK inhibitor BIRB796, KP-457 showed an additive effect on the total yield of GPIbα-positive platelets, suggesting they operate through distinct mechanisms.[3]
-
Safety Profile: Good laboratory practice studies have indicated that KP-457 is not genotoxic and does not cause systemic toxicity at doses up to 3 mg/kg in intravenous dog studies.[3][5]
Conclusion
KP-457 is a powerful and selective tool for in vitro cellular research, particularly in the field of hematology and regenerative medicine. Its ability to inhibit ADAM17-mediated shedding of GPIbα is a critical advancement for producing high-quality, functional platelets from iPSC sources. The development of a GMP-grade KP-457 paves the way for the potential clinical application of these lab-generated platelets, offering a promising solution for donor-independent platelet transfusions. This technical guide provides the foundational knowledge for researchers to effectively incorporate KP-457 into their in vitro cellular models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. GMP-compatible manufacturing of three iPS cell lines from human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Good Manufacturing Practice-compliant human induced pluripotent stem cells: from bench to putative clinical products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ADAM17 Substrates and the Selectivity of KP-457
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNFα-converting enzyme (TACE), is a critical cell-surface protease that plays a pivotal role in a vast array of biological processes through the mechanism of ectodomain shedding.[1][2] This process involves the cleavage and release of the extracellular domains of a wide range of membrane-bound proteins, including cytokines, growth factors, their receptors, and adhesion molecules.[1][2] Consequently, ADAM17 is implicated in numerous physiological and pathological conditions such as inflammation, cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] The dysregulation of ADAM17 activity often contributes to disease progression, making it a compelling therapeutic target.[3][4]
Historically, the development of ADAM17 inhibitors has been challenging due to a lack of selectivity, leading to off-target effects. However, recent advancements have led to the development of highly selective inhibitors. This guide provides a comprehensive overview of the known substrates of ADAM17 and delves into the selectivity profile of a novel and potent ADAM17 inhibitor, KP-457. We will explore the signaling pathways modulated by ADAM17, detail relevant experimental protocols, and present quantitative data to offer a clear perspective for researchers in the field.
ADAM17: A Master Regulator of Cell Signaling
ADAM17's function is integral to cell-cell communication. By cleaving its substrates, it can either activate a signaling pathway by releasing a soluble ligand or inhibit a pathway by shedding a receptor.[2] Its activity is tightly regulated and can be triggered by various stimuli, implicating it in dynamic cellular responses.[5]
A Plethora of Substrates
ADAM17 is known to process over 80 different substrates, highlighting its multifaceted role in cellular regulation.[3][4] The shedding of these substrates can have profound effects on inflammation, immune responses, and cell proliferation. A curated list of prominent ADAM17 substrates is presented below.
Table 1: A Selection of Key ADAM17 Substrates
| Category | Substrate | Function | Reference |
| Cytokines & Receptors | Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokine | [3][6][7] |
| TNF Receptor I (TNFRI) | Receptor for TNF-α | [8] | |
| TNF Receptor II (TNFRII) | Receptor for TNF-α | [8] | |
| Interleukin-6 Receptor (IL-6R) | Mediates IL-6 trans-signaling | [3][6] | |
| Growth Factors & Receptors | Transforming Growth Factor-α (TGF-α) | EGFR ligand, promotes cell growth | [1][9] |
| Amphiregulin (AREG) | EGFR ligand, involved in inflammation and cancer | [1][3] | |
| Heparin-binding EGF-like growth factor (HB-EGF) | EGFR ligand, involved in cell proliferation | [2] | |
| Epidermal Growth Factor Receptor (EGFR) | Receptor for EGF family ligands | [1] | |
| Adhesion Molecules | L-selectin (CD62L) | Lymphocyte homing | [3][5][6] |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Cell adhesion, immune response | [3][5] | |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Cell adhesion, inflammation | [3] | |
| Platelet Glycoproteins | Glycoprotein Ibα (GPIbα) | von Willebrand factor receptor, critical for platelet adhesion | [3][10] |
| Glycoprotein V (GPV) | Component of the GPIb-IX-V complex | [10] | |
| Other | Amyloid Precursor Protein (APP) | Implicated in Alzheimer's disease | [2][3] |
| Fractalkine (CX3CL1) | Chemokine involved in inflammation | [3][11] | |
| Neuregulins | Involved in nervous system development | [3] |
KP-457: A Novel, Highly Selective ADAM17 Inhibitor
KP-457 is an innovative ADAM17 inhibitor characterized by a reverse-hydroxamate structure, which contributes to its high potency and selectivity.[6][10] This selectivity is a crucial attribute, as it minimizes the risk of off-target effects that have plagued earlier, less specific metalloproteinase inhibitors.
Quantitative Selectivity Profile
The inhibitory activity of KP-457 has been quantified against a panel of metalloproteinases, demonstrating its remarkable preference for ADAM17. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
Table 2: Inhibitory Profile and Selectivity of KP-457
| Enzyme | KP-457 IC₅₀ (nM) | GM-6001 IC₅₀ (nM) |
| ADAM17 | 11.1 | 53.8 |
| ADAM10 | 748 | Not specified |
| MMP2 | 717 | Not specified |
| MMP3 | 9760 | Not specified |
| MMP8 | 2200 | Not specified |
| MMP9 | 5410 | Not specified |
| MMP13 | 930 | Not specified |
| MMP14 | 2140 | Not specified |
| MMP17 | 7100 | Not specified |
Data sourced from[10][12][13].
As the data indicates, KP-457 is over 50 times more selective for ADAM17 than for ADAM10 and a range of Matrix Metalloproteinases (MMPs).[10][13] This high degree of selectivity is a significant advancement in the field. For instance, in cell-free enzyme assays, KP-457 demonstrated approximately 10 times the potency of the pan-metalloproteinase inhibitor GM-6001 in inhibiting the cleavage of a TNF-α sequence.[10][13]
Key Signaling Pathways Modulated by ADAM17
ADAM17's role as a sheddase places it at the nexus of several critical signaling pathways. By releasing soluble ligands and receptors, it can initiate or modulate downstream signaling cascades.
EGFR Signaling Pathway Activation
ADAM17 plays a central role in activating the Epidermal Growth Factor Receptor (EGFR) pathway. It achieves this by shedding EGFR ligands such as amphiregulin (AREG) and transforming growth factor-α (TGF-α).[1] The released ligands then bind to and activate EGFR, triggering downstream pathways like ERK1/2, PI3K/AKT, and STAT, which are involved in cell proliferation and inflammation.[1]
IL-6 Trans-Signaling Pathway
ADAM17 is a key player in the IL-6 trans-signaling pathway, which is associated with pro-inflammatory responses.[6] It cleaves the membrane-bound IL-6 receptor (IL-6R), releasing a soluble form (sIL-6R). This soluble receptor can then bind to IL-6 and form a complex that activates cells lacking the membrane-bound IL-6R, thereby amplifying the inflammatory signal.[6]
Experimental Protocols
To assess the activity of ADAM17 and the efficacy of its inhibitors, several key experimental assays are employed.
In Vitro (Cell-Free) Enzyme Activity Assay
This assay directly measures the enzymatic activity of ADAM17 on a specific substrate in a controlled, cell-free environment. It is crucial for determining the intrinsic inhibitory potency of compounds like KP-457.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant ADAM17 enzyme and a synthetic, often fluorogenic, peptide substrate corresponding to the cleavage site of a known ADAM17 substrate (e.g., TNF-α) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., KP-457) or a control inhibitor (e.g., GM-6001) for a defined period.
-
Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.
-
Signal Detection: As ADAM17 cleaves the substrate, a fluorescent signal is generated. This signal is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated. The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the enzyme activity against the inhibitor concentration.
Cell-Based Substrate Shedding Assay
This assay measures the ability of an inhibitor to prevent ADAM17-mediated shedding of a specific substrate from the surface of living cells. It provides a more physiologically relevant context than cell-free assays.
Methodology:
-
Cell Culture and Treatment: A suitable cell line that expresses the ADAM17 substrate of interest (e.g., GPIbα on platelets or iPSC-derived platelets) is cultured.[10][14]
-
Induction of Shedding: If necessary, shedding is induced using a stimulus. For example, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can be used to induce GPIbα shedding.[10][13]
-
Inhibitor Application: The cells are treated with various concentrations of the inhibitor (e.g., KP-457) or controls.
-
Sample Collection: After a specific incubation period, both the cell supernatant (containing the shed ectodomain) and the cell lysate or the cells themselves are collected.
-
Quantification: The amount of shed substrate in the supernatant can be quantified using methods like ELISA. Alternatively, the amount of substrate remaining on the cell surface can be measured by techniques such as flow cytometry (FACS).[13]
-
Data Analysis: The dose-dependent effect of the inhibitor on substrate shedding is determined, and an IC₅₀ value can be calculated.
Functional Consequence of Selective ADAM17 Inhibition: The Case of GPIbα
A prime example of the therapeutic potential of selective ADAM17 inhibition is in the ex vivo generation of platelets from induced pluripotent stem cells (iPSCs).[10][14] During culture at 37°C, ADAM17 is activated, leading to the shedding of GPIbα, a receptor crucial for platelet function and lifespan.[14] This shedding compromises the quality of the generated platelets.
The application of KP-457 effectively blocks this ADAM17-mediated GPIbα shedding.[10][14] This results in the production of iPSC-derived platelets that retain high levels of surface GPIbα, leading to improved hemostatic function, as demonstrated by enhanced aggregation and better performance in in vivo thrombus formation models.[10][14]
Conclusion
ADAM17 is a master regulator of ectodomain shedding, influencing a multitude of signaling pathways through its vast and diverse substrate repertoire. Its involvement in numerous diseases makes it a prime target for therapeutic intervention. The development of KP-457, a potent and highly selective ADAM17 inhibitor, represents a significant step forward in this endeavor. Its ability to discriminate between ADAM17 and other metalloproteinases, including the closely related ADAM10, offers the potential for targeted therapies with a reduced risk of side effects. The successful application of KP-457 in preserving the function of iPSC-derived platelets underscores its promise and provides a clear rationale for its further investigation in various ADAM17-driven pathologies. This guide provides the foundational knowledge and technical insight necessary for researchers to explore the complex biology of ADAM17 and to leverage selective inhibitors like KP-457 in their scientific pursuits.
References
- 1. mdpi.com [mdpi.com]
- 2. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Different signaling pathways stimulate a disintegrin and metalloprotease-17 (ADAM17) in neutrophils during apoptosis and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
- 11. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Foundational Research on KP-457 and the Advancement of iPSC-Derived Platelet Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The generation of platelets from induced pluripotent stem cells (iPSCs) holds immense promise for revolutionizing transfusion medicine by providing a donor-independent, potentially universal source of platelets. A significant hurdle in the ex vivo manufacturing process has been the temperature-dependent shedding of Glycoprotein Ibα (GPIbα), a critical receptor for platelet adhesion and function. This shedding is primarily mediated by the enzyme ADAM17 (a disintegrin and metalloproteinase 17) during the requisite 37°C culture for optimal platelet production. This guide details the foundational research on KP-457, a selective ADAM17 inhibitor, and its pivotal role in overcoming this challenge. The application of KP-457 during the platelet generation phase effectively prevents GPIbα cleavage, leading to a higher yield of functional iPSC-derived platelets with enhanced hemostatic capabilities, marking a critical advancement for their clinical application.
The Challenge: GPIbα Shedding in 37°C Culture
The production of platelets from iPSCs necessitates a culture temperature of 37°C to achieve sufficient yields.[1] However, this condition triggers the activation of the metalloproteinase ADAM17, which cleaves the ectodomain of GPIbα on the platelet surface.[1][2] GPIbα is an essential component of the GPIb-IX-V receptor complex, which mediates the initial adhesion of platelets to von Willebrand factor (vWF) at sites of vascular injury, a crucial first step in hemostasis.[3] The loss of surface GPIbα not only impairs the adhesive function of the platelets but is also a critical determinant of their circulatory half-life.[3] Consequently, iPSC-derived platelets produced under standard conditions exhibit reduced functionality and viability. While pan-metalloproteinase inhibitors like GM-6001 can suppress this shedding, their lack of specificity raises concerns about potential off-target effects and safety for clinical use.[1]
KP-457: A Selective ADAM17 Inhibitor
KP-457 is a potent and selective small molecule inhibitor of ADAM17.[1][3] Its mechanism of action is the targeted prevention of ADAM17's proteolytic activity, thereby blocking the cleavage of GPIbα from the surface of iPSC-derived platelets during their generation.[2][4] Research has demonstrated that KP-457 is more effective than the pan-metalloproteinase inhibitor GM-6001 at preserving GPIbα expression and, unlike p38 MAPK inhibitors, successfully prevents shedding in the context of iPSC-platelet production.[1] The selectivity of KP-457 is a key advantage, minimizing the risk of unintended biological effects and enhancing its safety profile for therapeutic applications.[4]
Signaling Pathway and Manufacturing Workflow
The integration of KP-457 into the manufacturing process is crucial for producing high-quality iPSC-derived platelets. The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.
Caption: Signaling pathway of KP-457 action in preventing GPIbα shedding.
Caption: Workflow for generating functional iPSC-platelets using KP-457.
Quantitative Data Summary
The use of KP-457 significantly improves the quality of iPSC-derived platelets without negatively impacting yield.
Table 1: Effect of Inhibitors on Megakaryocyte (MK) and Platelet Production
| Treatment Group | MK Count (relative to control) | Total CD41a+ Platelet Count (relative to control) | Percentage of GPIbα+ Platelets among CD41a+ |
|---|---|---|---|
| Control (Vehicle) | 100% | 100% | Low |
| KP-457 (15 µmol/l) | No significant effect[3] | No significant effect[3] | Significantly High[3] |
| GM-6001 (50 µmol/l) | No significant effect[3] | No significant effect[3] | High (less effective than KP-457)[1] |
| p38 MAPK Inhibitor | No significant effect[3] | No significant effect[3] | No significant effect[1][3] |
Table 2: Functional Assessment of KP-457-Treated iPSC-Platelets
| Assay | Platelets without KP-457 | Platelets with KP-457 (15 µmol/l) | Peripheral Blood Platelets (Control) |
|---|---|---|---|
| GPIbα-dependent Aggregation (Ristocetin-induced) | Impaired Response | Improved response, not inferior to peripheral blood platelets[1][3] | Normal Response[3] |
| In Vivo Hemostasis (Mouse Thrombus Model) | Reduced participation in thrombus formation[4] | Successfully participated in hemostasis, exerting better function[1][3] | N/A |
| Platelet Structure (TEM) | Altered | Improved structure[3][4] | Normal Discoid Structure |
Experimental Protocols
Protocol 1: iPSC-Derived Megakaryocyte and Platelet Generation
This protocol is adapted from methodologies used in foundational studies.[2][3]
-
Establishment of imMKCLs: Immortalized megakaryocyte progenitor cell lines (imMKCLs) are established from human iPSCs through the sequential introduction of transgenes (c-MYC, BMI1, BCL-XL).[2][5]
-
Expansion Phase: imMKCLs are expanded in a suitable medium supplemented with doxycycline to maintain transgene expression and promote self-replication.[6]
-
Maturation and Platelet Production Phase:
-
To induce maturation, doxycycline is removed from the culture medium.
-
Cells are cultured at 37°C in a maturation medium. This medium is typically supplemented with an aryl hydrocarbon receptor (AhR) antagonist and a ROCK inhibitor to promote platelet production.[2][5]
-
KP-457 (15 µmol/l) is administered during this maturation and platelet production phase. [3]
-
The culture is maintained for several days, often in a bioreactor employing turbulent flow to enhance thrombopoiesis.[5][7]
-
-
Purification: Platelets are harvested from the culture supernatant and purified using methods such as hollow-fiber filtration and centrifugation to remove remaining imMKCLs and other debris.[6]
Protocol 2: Flow Cytometry-Based Platelet Aggregation Assay
-
Platelet Preparation: iPSC-derived platelets (generated with and without KP-457) and control peripheral blood platelets are prepared.
-
Labeling: Two aliquots of each platelet type are labeled with different fluorescent dyes (e.g., APC and V450).[3]
-
Mixing and Stimulation: Equal numbers of the differently labeled platelets are mixed. Aggregation is induced by adding ristocetin (e.g., 2 mg/ml) to stimulate the vWF/GPIbα interaction.[3][4]
-
Flow Cytometry Analysis: The sample is immediately analyzed on a flow cytometer.
-
Data Interpretation: Platelet aggregation is quantified by the percentage of dual-colored events (APC+/V450+), which represent aggregates of the two differently labeled platelet populations.[3][4]
Protocol 3: In Vivo Thrombus Formation Model
This protocol describes a laser-induced injury model in immunodeficient mice.[3][4]
-
Animal Model: Immunodeficient mice (e.g., NOG mice) are rendered thrombocytopenic via irradiation.[3]
-
Platelet Labeling and Transfusion: iPSC-derived platelets (generated with and without KP-457) are labeled with a fluorescent dye (e.g., tetramethylrhodamine). A defined number of labeled platelets (e.g., 1 x 10⁷ CD41a+ platelets) are transfused into the thrombocytopenic mice.[4]
-
Injury Induction: The mouse is anesthetized, and mesenteric capillaries are exposed. A photosensitizer (e.g., hematoporphyrin) is administered intravenously. A laser is used to induce a localized endothelial injury, triggering thrombus formation.[4]
-
Imaging and Quantification: Thrombus formation is visualized in real-time using a confocal laser scanning microscope. The accumulation of fluorescently labeled iPSC-platelets at the injury site is recorded.
-
Analysis: The number and area of fluorescent platelets incorporated into the thrombus are quantified from the captured images to assess their hemostatic function in vivo.[3][4]
Conclusion
The foundational research on KP-457 represents a landmark achievement in the field of regenerative medicine and platelet manufacturing. By selectively inhibiting ADAM17, KP-457 effectively resolves the critical issue of GPIbα shedding that occurs during the 37°C culture of iPSC-derived platelets. This intervention leads to the production of platelets that are not only structurally sound but also functionally comparable, and in some aspects superior, to those generated without the inhibitor, showing improved aggregation and in vivo hemostatic capabilities.[1][3] The successful application of KP-457 is a vital step toward the scalable, clinical-grade manufacturing of functional iPSC-derived platelets, paving the way for a new era in transfusion therapy.
References
- 1. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ex vivo manufacturing of platelets: beyond the first-in-human clinical trial using autologous iPSC-platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass production of iPSC-derived platelets toward the clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
The Crucial Role of GMP-Grade Small Molecules in Advancing Cell Therapy Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of cell therapy holds immense promise for treating a wide range of diseases, from cancer to degenerative disorders. The manufacturing of these therapeutic cells is a complex process where precision, consistency, and safety are paramount. In this landscape, Good Manufacturing Practice (GMP)-grade small molecules have emerged as indispensable tools, offering a level of control and reproducibility that is critical for the translation of cell-based therapies from the laboratory to the clinic. This in-depth technical guide explores the core principles of utilizing GMP-grade small molecules in cell therapy research, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in this dynamic field.
The Imperative of GMP in Cell Therapy
Good Manufacturing Practice (GMP) is a system of regulations, guidelines, and quality assurance measures that ensures that therapeutic products are consistently produced and controlled to the quality standards appropriate for their intended use. When ancillary materials, such as small molecules, are used in the manufacturing of cell therapies, their quality directly impacts the safety and efficacy of the final product.[1][2] GMP-grade small molecules are manufactured under stringent conditions that guarantee high purity, low batch-to-batch variability, and comprehensive documentation, which are essential for regulatory submissions.[3]
The use of GMP-grade small molecules mitigates the risks associated with research-grade reagents, such as the presence of impurities or inconsistencies in biological activity, which can lead to unpredictable outcomes in cell manufacturing and potential harm to patients.[2]
Key Applications of GMP-Grade Small Molecules in Cell Therapy
Small molecules are utilized at various stages of the cell therapy manufacturing workflow, including:
-
Cell Reprogramming: The generation of induced pluripotent stem cells (iPSCs) from somatic cells can be achieved with cocktails of small molecules, offering a safer alternative to viral vectors.[4][5]
-
Directed Differentiation: Small molecules provide precise control over signaling pathways, enabling the efficient differentiation of pluripotent stem cells (PSCs) into specific therapeutic cell types, such as cardiomyocytes or neurons.[6][7][8]
-
Maintaining Pluripotency and Self-Renewal: Specific small molecules can help maintain stem cells in an undifferentiated state during expansion, preventing spontaneous differentiation.[9]
-
Enhancing Cell Survival and Proliferation: Small molecules can improve the viability and expansion of cells during culture, particularly after cryopreservation or single-cell dissociation.[10]
-
Modulating CAR-T Cell Function: In the context of CAR-T cell therapy, small molecules are being explored to enhance T-cell expansion, persistence, and anti-tumor activity, as well as to act as safety switches to control CAR-T cell function in vivo.
Quantitative Data on Common GMP-Grade Small Molecules
The selection of GMP-grade small molecules should be based on a thorough understanding of their quality attributes. The following tables summarize key quantitative data for some of the most widely used small molecules in cell therapy research. It is important to note that specific values may vary slightly between manufacturers and batches, and researchers should always refer to the Certificate of Analysis (CoA) for precise information.
Table 1: Quality Specifications of Common GMP-Grade Small Molecules
| Small Molecule | Target(s) | Purity Specification | Storage Conditions |
| CHIR99021 | GSK-3α/β | ≥98% or ≥99%[9][11] | Store at -20°C[11] |
| Y-27632 | ROCK1/ROCK2 | ≥98% or >98%[12] | Store at -20°C[12] |
| SB431542 | ALK4/ALK5/ALK7 | >95% by LCMS[13] | Store at -20°C[14] |
| RepSox | TGF-βRI (ALK5) | - | - |
| LDN193189 | ALK2/ALK3 | - | - |
| DAPT | γ-secretase | - | - |
Data not always publicly available and may vary by supplier. Researchers should consult the supplier's documentation for specific information.
Table 2: Biological Activity of Common GMP-Grade Small Molecules
| Small Molecule | Typical Working Concentration | Key Application(s) in Cell Therapy |
| CHIR99021 | 3 - 10 µM | iPSC generation, cardiomyocyte differentiation, maintaining pluripotency[4][5][7] |
| Y-27632 | 10 µM | Enhancing cell survival after single-cell dissociation and cryopreservation[10][15] |
| SB431542 | 10 µM | Directed differentiation of PSCs into various lineages, including neural and hematopoietic cells[16] |
| RepSox | 1 µM | iPSC generation (replaces SOX2)[17] |
| LDN193189 | 0.1 - 0.5 µM | Directed differentiation of PSCs, particularly towards neural lineages |
| DAPT | 10 µM | Directed differentiation towards neuronal lineages |
Optimal concentrations may vary depending on the cell type and specific protocol.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing GMP-grade small molecules.
Protocol 1: Generation of Induced Pluripotent Stem Cells (iPSCs) from Fibroblasts using a Small Molecule Cocktail
This protocol describes a method for reprogramming human fibroblasts into iPSCs using a combination of small molecules, adapted from various sources.[4][17][18]
Materials:
-
Human dermal fibroblasts
-
Fibroblast culture medium
-
Reprogramming medium (e.g., N2B27 medium)
-
GMP-grade small molecules:
-
CHIR99021
-
RepSox
-
A-83-01
-
PD0325901
-
HA-100 (a ROCK inhibitor similar to Y-27632)
-
Human leukemia inhibitory factor (hLIF)
-
-
Essential 8™ Medium
-
Matrigel-coated plates
-
Electroporation system and reagents
Methodology:
-
Cell Preparation: Culture human fibroblasts in fibroblast medium until they reach 70-80% confluency.
-
Transfection (if using episomal vectors): Transfect fibroblasts with episomal vectors encoding reprogramming factors (e.g., OCT4, SOX2, KLF4, L-MYC) using electroporation.
-
Initial Culture: Plate the transfected cells onto Matrigel-coated plates in fibroblast medium.
-
Reprogramming Induction: The day after transfection, replace the medium with reprogramming medium supplemented with the CHALP small molecule cocktail (CHIR99021, HA-100, A-83-01, hLIF, PD0325901) and basic fibroblast growth factor (bFGF).[18]
-
Medium Changes: Change the medium every other day for approximately 15 days.
-
Transition to Pluripotent Stem Cell Medium: After 15 days, switch to Essential 8™ Medium to support the growth of emerging iPSC colonies.
-
Colony Picking and Expansion: Once iPSC colonies with typical ESC-like morphology appear, manually pick and expand them on new Matrigel-coated plates in Essential 8™ Medium.
-
Characterization: Characterize the generated iPSC lines for pluripotency markers (e.g., OCT4, SOX2, NANOG, TRA-1-60) and their differentiation potential into the three germ layers.
Protocol 2: Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Cardiomyocytes
This protocol outlines a widely used method for differentiating hPSCs into cardiomyocytes using a temporal modulation of Wnt signaling with small molecules.[7]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated plates
-
RPMI 1640 medium
-
B27 supplement (without insulin)
-
GMP-grade small molecules:
-
CHIR99021
-
Wnt-C59 (or IWP2)
-
-
Cardiomyocyte maintenance medium (e.g., RPMI/B27 with insulin)
Methodology:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in a suitable maintenance medium until they reach 80-90% confluency.
-
Mesoderm Induction (Day 0): To initiate differentiation, replace the maintenance medium with RPMI/B27 (minus insulin) supplemented with a GSK-3 inhibitor, such as CHIR99021 (e.g., 6-12 µM).[7]
-
Cardiac Progenitor Specification (Day 2): After 48 hours, replace the medium with RPMI/B27 (minus insulin) supplemented with a Wnt signaling inhibitor, such as Wnt-C59 or IWP2 (e.g., 5 µM).[7]
-
Cardiomyocyte Maturation (Day 4 onwards): After another 48 hours, replace the medium with cardiomyocyte maintenance medium (RPMI/B27 with insulin). Change the medium every 2-3 days thereafter.
-
Observation of Beating Cardiomyocytes: Spontaneously contracting cardiomyocytes can typically be observed between days 8 and 12 of differentiation.
-
Characterization: Characterize the differentiated cardiomyocytes by immunocytochemistry for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.
Visualization of Key Processes
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a generalized workflow relevant to the use of GMP-grade small molecules in cell therapy.
Signaling Pathways
Caption: Canonical Wnt signaling pathway and the point of intervention by CHIR99021.
Caption: TGF-β signaling pathway and the point of intervention by SB431542.
Experimental Workflow
Caption: Generalized workflow for cell therapy manufacturing using GMP-grade small molecules.
Conclusion
GMP-grade small molecules are powerful and essential reagents that are driving the advancement of cell therapy research and development. Their ability to modulate cellular processes with high specificity and reproducibility provides a level of control that is indispensable for the manufacturing of safe and effective cell-based therapeutics. By understanding the quality attributes, applications, and protocols associated with these critical ancillary materials, researchers can accelerate the translation of their innovative cell therapies from the bench to the bedside, ultimately bringing new hope to patients with a wide range of debilitating diseases.
References
- 1. <1043> ANCILLARY MATERIALS FOR CELL, GENE, AND TISSUE-ENGINEERED PRODUCTS [drugfuture.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. news-medical.net [news-medical.net]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule-Mediated Directed Differentiation of Human Embryonic Stem Cells Toward Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells Using Monolayer Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different roles of TGF-β in the multi-lineage differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chir99021 GMP | GSK-3 inhibitor | GMP-grade Small Molecules | Captivate Bio [captivatebio.com]
- 10. Y-27632 (GMP) | GMP-grade ROCK Inhibitor Y27632 | Small Molecules | Captivate Bio [captivatebio.com]
- 11. rndsystems.com [rndsystems.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. SB431542 (GMP) TGF-β receptor kinase inhibitor | GMP-grade small molecules | Captivate Bio [captivatebio.com]
- 14. 301836-41-9・SB431542 (GMP-compliant)・199-19231・195-19233[Detail Information] | [Cell Culture]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. 331752-47-7・Y-27632 ( GMP-compliant )・252-00701・258-00703[Detail Information] | [Cell Culture]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. scispace.com [scispace.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
The Inhibition of ADAM17 in Hematology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to ADAM17 in Hematological Systems
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a transmembrane zinc-dependent metalloprotease that plays a pivotal role in a process called "ectodomain shedding." This process involves the cleavage and release of the extracellular domains of a wide array of membrane-bound proteins, including cytokines, growth factors, receptors, and adhesion molecules. With over 80 identified substrates, ADAM17 is a critical regulator of numerous physiological and pathological processes, including inflammation, immunity, and cancer progression.[1]
In the context of hematology, ADAM17 is expressed in various hematopoietic cells, including neutrophils, monocytes, lymphocytes, and their progenitors. Its activity is crucial for normal immune cell development and function. For instance, non-lymphocyte expression of ADAM17 is required for normal T-cell and B-cell development.[2] ADAM17-mediated shedding of L-selectin on leukocytes regulates their recruitment to sites of inflammation.[3][4] Furthermore, ADAM17 is implicated in the activation of T-cells through the cleavage of various surface molecules.[5]
The dysregulation of ADAM17 activity is increasingly recognized as a key factor in the pathophysiology of hematological malignancies. By shedding ligands for the Epidermal Growth Factor Receptor (EGFR) and activating the Notch signaling pathway, ADAM17 can promote the proliferation, survival, and drug resistance of cancer cells.[6][7] Its role in cleaving TNF-α and other inflammatory cytokines contributes to the chronic inflammatory microenvironment that supports tumor growth.[8] Consequently, the inhibition of ADAM17 has emerged as a promising therapeutic strategy for a range of hematological disorders, from inflammatory conditions to cancers like leukemia and lymphoma.[6][9]
Key Substrates of ADAM17 in Hematology
ADAM17's influence on hematological processes is dictated by its broad substrate repertoire. The shedding of these substrates can have profound effects on cell signaling, adhesion, and immune responses.
| Substrate Class | Key Hematological Substrates | Function in Hematology |
| Cytokines | Tumor Necrosis Factor-α (TNF-α) | A major pro-inflammatory cytokine involved in systemic inflammation and the tumor microenvironment.[10] |
| Colony-Stimulating Factor 1 (CSF-1) | Regulates the proliferation and differentiation of macrophages.[8] | |
| Cytokine Receptors | TNF Receptor I (TNFR1) & II (TNFR2) | Modulates cellular responses to TNF-α, influencing inflammation and apoptosis.[3] |
| IL-6 Receptor (IL-6R) | Shedding of IL-6R enables "trans-signaling," which has pro-inflammatory effects.[11] | |
| Adhesion Molecules | L-selectin (CD62L) | Mediates the initial tethering and rolling of leukocytes on endothelial surfaces.[3] |
| ICAM-1, VCAM-1 | Involved in the firm adhesion of leukocytes to the endothelium.[3] | |
| Growth Factor Ligands | EGFR Ligands (e.g., TGF-α, Amphiregulin, HB-EGF) | Activation of EGFR signaling promotes cell proliferation and survival.[4] |
| Signaling Receptors | Notch1 | Critical for T-cell development and implicated in T-cell acute lymphoblastic leukemia (T-ALL).[7][12] |
| CD16 (FcγRIIIA) | An Fc receptor on NK cells that mediates antibody-dependent cell-mediated cytotoxicity.[9] |
ADAM17 Inhibitors: Quantitative Data
A number of small molecule inhibitors targeting ADAM17 have been developed and evaluated in preclinical models of hematological and other diseases. The following table summarizes the inhibitory potency of selected compounds.
| Inhibitor | Target(s) | IC50 / Ki Value | Assay System | Reference(s) |
| TMI-1 | ADAM17, MMPs | IC50 = 8.4 nM (ADAM17); Ki = 0.079 nM (ADAM17) | Cell-free enzyme assay | [13][14][15] |
| IC50 = 200 nM (TNF-α secretion) | THP-1 cells | [13][14] | ||
| GW280264X | ADAM17, ADAM10 | IC50 = 8.0 nM (ADAM17) | Not specified | [16][17] |
| IC50 = 11.5 nM (ADAM10) | Not specified | [16][17] | ||
| INCB7839 (Aderbasib) | ADAM17, ADAM10 | Low nanomolar inhibitor | Not specified | [9][18] |
| KP-457 | ADAM17 | IC50 = 11.1 nM | Not specified | [19] |
| ADAM10 | IC50 = 748 nM | Not specified | [19] |
Experimental Protocols
Fluorogenic ADAM17 Activity Assay
This assay measures the enzymatic activity of ADAM17 using a fluorogenic peptide substrate.
Materials:
-
Recombinant human ADAM17 enzyme
-
ADAM17 fluorogenic substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)[19]
-
Assay Buffer (e.g., 50 mM Tris, 15 mM NaCl, 5 µM ZnCl2, pH 7.5)[20]
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare Master Mixture: For the required number of wells, prepare a master mixture containing the assay buffer and the fluorogenic substrate.
-
Dispense Master Mixture: Add the master mixture to the appropriate wells of the 96-well plate ("Positive Control," "Test Inhibitor," and "Blank").
-
Prepare Inhibitor Solutions: If testing inhibitors, prepare serial dilutions at a concentration 10-fold higher than the final desired concentration. The final DMSO concentration in the assay should not exceed 1%.[21]
-
Add Inhibitor: Add the diluted inhibitor solutions to the "Test Inhibitor" wells. Add inhibitor buffer (without the compound) to the "Positive Control" and "Blank" wells.
-
Prepare Enzyme Solution: Dilute the recombinant ADAM17 in assay buffer to the desired concentration (e.g., 1.25 ng/µl for a final concentration of 25 ng/reaction).[21] Keep the diluted enzyme on ice.
-
Initiate Reaction: Add the diluted ADAM17 solution to the "Positive Control" and "Test Inhibitor" wells. Add assay buffer without the enzyme to the "Blank" wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[20]
-
Measurement: Measure the fluorescence intensity using a fluorimeter with the appropriate excitation and emission wavelengths for the substrate (e.g., λex = 340 nm, λem = 380 nm).[22]
-
Data Analysis: Subtract the fluorescence of the "Blank" from all other readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based TNF-α Shedding Assay (THP-1 Cells)
This assay measures the ability of inhibitors to block ADAM17-mediated shedding of TNF-α from the surface of monocytic THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) to stimulate TNF-α production and shedding
-
ADAM17 inhibitors
-
Human TNF-α ELISA kit or HTRF/AlphaLISA assay kit[23]
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of approximately 3000 cells/well.[23]
-
Inhibitor Treatment: Add serial dilutions of the ADAM17 inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce TNF-α expression and shedding.[23]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 17 hours).[23]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of soluble TNF-α in the supernatant using a human TNF-α ELISA, HTRF, or AlphaLISA kit according to the manufacturer's instructions.[23][24]
-
Data Analysis: Calculate the percent inhibition of TNF-α shedding for each inhibitor concentration and determine the IC50 value.
L-selectin Shedding Assay from Leukocytes
This assay assesses the effect of ADAM17 inhibition on the shedding of L-selectin from the surface of leukocytes, which can be measured by flow cytometry.
Materials:
-
Isolated primary leukocytes (e.g., neutrophils, lymphocytes) or a suitable cell line (e.g., Jurkat T-cells)
-
Cell culture medium
-
Phorbol 12-myristate 13-acetate (PMA) or other stimuli to induce shedding
-
ADAM17 inhibitors
-
Fluorescently-labeled anti-human CD62L (L-selectin) antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of leukocytes in culture medium.
-
Inhibitor Pre-treatment: Pre-incubate the cells with serial dilutions of the ADAM17 inhibitors or a vehicle control for a short period (e.g., 30 minutes) at 37°C.[25]
-
Stimulation: Add PMA to the cell suspension to a final concentration that induces L-selectin shedding.
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes).[25]
-
Staining: Wash the cells and stain with a fluorescently-labeled anti-CD62L antibody according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of L-selectin on the cell surface.
-
Data Analysis: Compare the MFI of L-selectin in inhibitor-treated samples to the vehicle control to determine the extent of shedding inhibition.
Signaling Pathways and Experimental Workflows
ADAM17-Mediated EGFR Signaling in Hematological Malignancies
In several hematological cancers, ADAM17-mediated shedding of EGFR ligands, such as amphiregulin and HB-EGF, from the surface of cancer cells or surrounding stromal cells can lead to the autocrine or paracrine activation of the EGFR signaling cascade. This promotes cancer cell proliferation and survival.
Caption: ADAM17 sheds EGFR ligands, leading to EGFR activation and downstream pro-survival signaling.
ADAM17 in Notch Signaling Activation in T-ALL
In T-cell acute lymphoblastic leukemia (T-ALL), ADAM17 can contribute to the ligand-independent activation of Notch1 signaling, a key driver of this disease. This occurs through the cleavage of the Notch1 receptor, which is a critical step in the release of the Notch intracellular domain (NICD) that translocates to the nucleus to regulate gene expression.
Caption: ADAM17 participates in Notch1 activation, a key pathway in T-ALL.
Experimental Workflow for Evaluating ADAM17 Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of novel ADAM17 inhibitors for hematological applications.
Caption: Preclinical workflow for the evaluation of ADAM17 inhibitors.
References
- 1. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-cell autonomous expression of TNF-alpha-converting enzyme ADAM17 is required for normal lymphocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ectodomain Shedding by ADAM17: Its Role in Neutrophil Recruitment and the Impairment of This Process during Sepsis [frontiersin.org]
- 4. Adam17-dependent shedding limits early neutrophil influx but does not alter early monocyte recruitment to inflammatory sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting ADAM17 Sheddase Activity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redundancy and specificity of the metalloprotease system mediating oncogenic NOTCH1 activation in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical role of the disintegrin metalloprotease ADAM17 for intestinal inflammation and regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of ADAM17 in the T-cell response against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of ADAM17 impairs endothelial cell necroptosis and blocks metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. caymanchem.com [caymanchem.com]
- 14. TMI-1 | TargetMol [targetmol.com]
- 15. rndsystems.com [rndsystems.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. file.medchemexpress.eu [file.medchemexpress.eu]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. The Functional Maturation of A Disintegrin and Metalloproteinase (ADAM) 9, 10, and 17 Requires Processing at a Newly Identified Proprotein Convertase (PC) Cleavage Site - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 25. Ectodomain shedding by ADAM17 (a disintegrin and metalloproteinase 17) in canine neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Optimal Concentration of KP-457 for Megakaryocyte Differentiation
Disclaimer: The following application notes and protocols are based on the use of a representative small molecule thrombopoietin (TPO) receptor agonist, as no public data is available for a compound designated "KP-457." The provided data and methodologies are derived from studies involving well-characterized TPO receptor agonists and serve as a guide for the application of novel compounds in megakaryocyte differentiation.
Introduction
Megakaryocytes are the precursor cells responsible for producing platelets, which are essential for hemostasis and thrombosis. The differentiation of hematopoietic stem and progenitor cells (HSPCs) into mature megakaryocytes is a complex process primarily regulated by the cytokine thrombopoietin (TPO) and its receptor, c-Mpl. Small molecule c-Mpl agonists are of significant interest in research and clinical settings for their potential to stimulate megakaryopoiesis and platelet production.
These application notes provide a detailed protocol for determining the optimal concentration of a novel small molecule, herein referred to as KP-457, for the in vitro differentiation of human induced pluripotent stem cells (hiPSCs) into megakaryocytes. The protocol includes methods for cell culture, differentiation induction, and characterization of the resulting megakaryocyte population.
Determination of Optimal KP-457 Concentration
The optimal concentration of a novel compound for inducing megakaryocyte differentiation is typically determined by a dose-response experiment. The following table summarizes representative data from such an experiment, evaluating the effect of different concentrations of a TPO receptor agonist on the expression of key megakaryocytic markers.
Table 1: Dose-Response Effect of a TPO Receptor Agonist on Megakaryocyte Differentiation
| Concentration (µM) | % CD41a+/CD42b+ Cells (Flow Cytometry) | Relative Ploidy Level (≥4N) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 8.7 ± 2.3 |
| 0.1 | 25.8 ± 3.5 | 30.1 ± 4.2 |
| 1.0 | 68.3 ± 5.1 | 75.6 ± 6.8 |
| 10.0 | 72.5 ± 4.8 | 78.2 ± 5.9 |
| 50.0 | 65.1 ± 6.2 | 70.3 ± 7.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Based on this representative data, an optimal concentration range of 1.0-10.0 µM is recommended for efficient megakaryocyte differentiation, as this range yields the highest percentage of mature megakaryocytes (CD41a+/CD42b+) and a significant increase in polyploidy, a hallmark of megakaryocyte maturation.
Experimental Protocols
The following protocols provide a step-by-step guide for the differentiation of hiPSCs into megakaryocytes using KP-457.
Workflow for Megakaryocyte Differentiation
Caption: Workflow for in vitro megakaryocyte differentiation.
Protocol for hiPSC-Derived Megakaryocyte Differentiation
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
mTeSR™1 medium
-
Matrigel
-
EB formation medium (STEMdiff™ APEL™2)
-
Hematopoietic differentiation medium (STEMdiff™ APEL™2 supplemented with BMP-4, VEGF, and SCF)
-
Megakaryocyte expansion medium (SFEM II supplemented with TPO, IL-6, IL-9, and SCF)
-
Megakaryocyte maturation medium (SFEM II supplemented with TPO, IL-6, IL-9, and KP-457)
-
Accutase
-
CD34 MicroBead Kit
Procedure:
-
hiPSC Culture: Culture hiPSCs on Matrigel-coated plates in mTeSR™1 medium.
-
Embryoid Body (EB) Formation:
-
Treat hiPSC colonies with Accutase to generate a single-cell suspension.
-
Plate cells in AggreWell™ plates in EB formation medium to form EBs of a defined size.
-
-
Hematopoietic Differentiation:
-
After 24 hours, transfer EBs to low-attachment plates in hematopoietic differentiation medium.
-
Culture for 10-12 days, performing half-medium changes every 2 days.
-
-
Isolation of Hematopoietic Progenitors:
-
Harvest floating cells and dissociate EBs using Accutase.
-
Isolate CD34+ hematopoietic progenitor cells using magnetic-activated cell sorting (MACS) with the CD34 MicroBead Kit.
-
-
Megakaryocyte Progenitor Expansion:
-
Culture the isolated CD34+ cells in megakaryocyte expansion medium for 7 days.
-
-
Terminal Megakaryocyte Maturation:
-
Resuspend the megakaryocyte progenitors in megakaryocyte maturation medium containing the desired concentration of KP-457 (e.g., 1.0 µM).
-
Culture for an additional 5-7 days.
-
-
Characterization:
-
Harvest cells for analysis by flow cytometry (CD41a, CD42b) and cytochemical staining for ploidy analysis (e.g., DAPI staining).
-
Signaling Pathway
TPO receptor agonists like KP-457 are expected to activate the c-Mpl receptor, leading to the stimulation of downstream signaling pathways that promote megakaryocyte proliferation and maturation. The primary signaling cascades involved are the JAK-STAT, PI3K-AKT, and MAPK pathways.
Caption: Signaling pathways activated by TPO receptor agonists.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Low yield of CD34+ cells | Suboptimal hiPSC quality or differentiation efficiency. | Ensure hiPSCs have a normal karyotype and are free of mycoplasma. Optimize EB size and timing of hematopoietic induction. |
| Poor megakaryocyte maturation | Incorrect concentration of KP-457. Suboptimal cytokine cocktail. | Perform a dose-response experiment to determine the optimal KP-457 concentration. Titrate cytokine concentrations. |
| Cell viability is low | Cytotoxicity of KP-457 at high concentrations. | Test a lower range of KP-457 concentrations. Perform a cell viability assay (e.g., Trypan Blue exclusion). |
For further technical support, please contact our research and development team.
Application Notes and Protocols for KP-457 (GMP) in Bioreactor Systems for Enhanced Platelet Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ex vivo production of platelets from induced pluripotent stem cells (iPSCs) holds immense promise for transfusion medicine, offering a potential solution to the challenges of donor shortages and alloimmunization. A critical challenge in the manufacturing of functional iPSC-derived platelets is the temperature-dependent shedding of Glycoprotein Ibα (GPIbα), a key receptor for platelet adhesion, which is mediated by the enzyme ADAM17 (a disintegrin and metalloproteinase 17).
KP-457 is a selective inhibitor of ADAM17.[1][2] The Good Manufacturing Practice (GMP) grade of this small molecule is designed for use in clinical-grade cell therapy manufacturing processes. By inhibiting ADAM17, KP-457 effectively prevents the cleavage of GPIbα from the surface of iPSC-derived platelets during culture at 37°C, a requisite temperature for efficient platelet production.[2][3] This results in a higher yield of functional platelets with improved hemostatic potential.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of KP-457 (GMP) in bioreactor systems for the large-scale production of functional iPSC-derived platelets.
Data Presentation
Table 1: In Vitro Efficacy of KP-457
| Parameter | Value | Reference |
| Target Enzyme | ADAM17 (TACE) | [1][6] |
| IC50 (ADAM17) | 11.1 nM | [7] |
| IC50 (ADAM10) | 748 nM | [7] |
| IC50 (MMP2) | 717 nM | [7] |
| IC50 (MMP8) | 2200 nM | [7] |
| IC50 (MMP9) | 5410 nM | [7] |
| IC50 (MMP13) | 930 nM | [7] |
| IC50 (MMP14) | 2140 nM | [7] |
| IC50 (MMP17) | 7100 nM | [7] |
| Effective Concentration in Culture | 15 µmol/l | [3][4] |
Table 2: Effect of KP-457 on iPSC-Derived Platelet Production
| Condition | % of GPIbα+ Platelets (of CD41a+ cells) | Number of CD41a+ GPIbα+ Platelets (per 1x10^5 seeded HPCs) | Reference |
| Vehicle Control | ~50% | ~2 x 10^5 | [4] |
| KP-457 (15 µmol/l) | ~80% | ~4 x 10^5 | [4] |
| BIRB796 (p38 MAPK inhibitor, 10 µmol/l) | ~50% | ~3 x 10^5 | [4] |
| KP-457 (15 µmol/l) + BIRB796 (10 µmol/l) | ~80% | ~6 x 10^5 | [4] |
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Tumor necrosis factor-alpha-converting enzyme (ADAM17) mediates GPIbalpha shedding from platelets in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for KP-457 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KP-457 is a potent and selective inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as TNF-α-converting enzyme (TACE). ADAM17 is a key sheddase involved in the proteolytic release of the extracellular domains of various transmembrane proteins, including cytokines like TNF-α and cell surface receptors like GPIbα.[1][2][3] By selectively inhibiting ADAM17, KP-457 allows for the targeted modulation of signaling pathways governed by these shed substrates. These application notes provide a comprehensive guide for the utilization of KP-457 in cell culture experiments.
Mechanism of Action
KP-457 functions by blocking the catalytic domain of ADAM17 through a reverse-hydroxamate structure that chelates the essential Zn2+ ion in the enzyme's active site.[2][4] This inhibition is highly selective for ADAM17 over other metalloproteinases, including other ADAM family members like ADAM10 and various matrix metalloproteinases (MMPs).[1][2] The primary downstream effect of KP-457 application in cell culture is the prevention of ectodomain shedding of ADAM17 substrates. A notable and well-documented application is the inhibition of GPIbα shedding from the surface of platelets generated from induced pluripotent stem cells (iPSCs), which is crucial for their hemostatic function.[2][5][6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of KP-457
| Target Enzyme | IC50 (nM) |
| ADAM17 | 11.1 |
| ADAM10 | 748 |
| MMP2 | 717 |
| MMP3 | 9760 |
| MMP8 | 2200 |
| MMP9 | 5410 |
| MMP13 | 930 |
| MMP14 | 2140 |
| MMP17 | 7100 |
Data sourced from MedchemExpress.[1]
Table 2: Comparative IC50 Values for GPIbα Shedding Inhibition
| Inhibitor | IC50 (nmol/l) |
| KP-457 | 10.6 |
| GM-6001 | 53.8 |
This data highlights the higher potency of KP-457 in a cell-based assay compared to the broad-spectrum metalloproteinase inhibitor GM-6001.[2]
Experimental Protocols
Protocol 1: General Cell Culture Application of KP-457
This protocol provides a general guideline for using KP-457 to inhibit ADAM17-mediated shedding in adherent or suspension cell cultures.
Materials:
-
KP-457 powder
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile, pyrogen-free laboratory consumables
Procedure:
-
Reconstitution of KP-457:
-
Prepare a stock solution of KP-457 by dissolving the powder in anhydrous DMSO. A common stock concentration is 10 mM.
-
For example, to prepare a 10 mM stock solution from 1 mg of KP-457 (M.Wt: 480.55 g/mol ), add 208.1 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][7]
-
-
Cell Seeding:
-
Seed the cells at a density appropriate for the specific experimental endpoint (e.g., protein expression analysis, functional assay).
-
Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours for adherent cells).
-
-
Treatment with KP-457:
-
Thaw an aliquot of the KP-457 stock solution.
-
Dilute the stock solution in a complete culture medium to the desired final concentration. A typical effective concentration used in iPSC-derived platelet generation is 15 µM.[1][7] However, the optimal concentration should be determined empirically for each cell line and experimental setup through a dose-response experiment.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of KP-457.
-
Include a vehicle control (medium with the same final concentration of DMSO used for the highest KP-457 concentration).
-
-
Incubation:
-
Incubate the cells for a duration appropriate for the experiment. The incubation time will depend on the turnover rate of the substrate of interest and the specific research question. This can range from a few hours to several days.
-
-
Endpoint Analysis:
-
Following incubation, harvest the cells and/or conditioned medium for downstream analysis. This may include:
-
Flow Cytometry: To analyze the surface expression of ADAM17 substrates (e.g., staining for GPIbα).
-
Western Blotting or ELISA: To quantify the amount of shed ectodomain in the conditioned medium or the full-length protein in cell lysates.
-
Functional Assays: To assess the biological consequences of inhibiting substrate shedding.
-
-
Protocol 2: Inhibition of GPIbα Shedding during iPSC-Derived Platelet Generation
This specialized protocol is adapted from studies on generating functional platelets from iPSCs.[2][7]
Materials:
-
Human iPSCs
-
Megakaryocyte differentiation and maturation media
-
KP-457
-
Feeder cells (e.g., C3H10T1/2), if required by the differentiation protocol
-
Reagents for flow cytometry analysis of platelet markers (e.g., anti-CD41a, anti-GPIbα antibodies)
Procedure:
-
Megakaryocyte Differentiation:
-
Differentiate human iPSCs into megakaryocytes using an established protocol. This typically involves culturing hematopoietic progenitor cells in a medium containing thrombopoietin (TPO) and other cytokines.
-
-
KP-457 Treatment during Platelet Production:
-
Platelet Collection and Analysis:
-
Collect the suspension cells and platelets from the culture supernatant.
-
Analyze the expression of GPIbα on the surface of the generated platelets (identified by a marker like CD41a) using flow cytometry.
-
Compare the GPIbα expression levels between KP-457-treated and vehicle-treated cultures to confirm the inhibition of shedding.
-
Mandatory Visualization
Caption: Mechanism of action of KP-457 in inhibiting ADAM17-mediated substrate shedding.
Caption: General experimental workflow for the application of KP-457 in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols: KP-457 (GMP) for Cell Therapy Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
KP-457 is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α-converting enzyme (TACE).[1][2][3] In the context of cell therapy, particularly the manufacturing of platelets from induced pluripotent stem cells (iPSCs), KP-457 plays a crucial role. During in vitro culture at 37°C, iPSC-derived platelets are susceptible to the shedding of Glycoprotein Ibα (GPIbα), a critical receptor for platelet function and lifespan, due to the activity of ADAM17.[4] KP-457 effectively blocks this shedding process, leading to the production of more functional and stable platelets.[2][4] This document provides detailed application notes and protocols for the use of GMP-grade KP-457 in cell therapy manufacturing workflows.
Mechanism of Action
ADAM17 is a transmembrane protease responsible for the cleavage of various cell surface proteins, including GPIbα.[2][5] The shedding of GPIbα from the platelet surface impairs their adhesive functions. KP-457 acts by selectively inhibiting the catalytic domain of ADAM17, thereby preventing the cleavage and subsequent shedding of GPIbα.[1][2] This targeted inhibition leads to the retention of GPIbα on the surface of iPSC-derived platelets, enhancing their functionality.[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
functional assays for platelets generated with KP-457
-
APPLICATION NOTE
Topic: Functional Assays for Platelets Generated with KP-457 Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The in vitro generation of platelets from induced pluripotent stem cells (iPSCs) represents a significant advancement for transfusion medicine and drug development, offering a potential solution to the challenges of donor-dependent platelet shortages. A critical step in this process is ensuring the functionality of the generated platelets. KP-457 is a selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17) used in the in vitro production of platelets.[1][2][3][4] ADAM17 activation at 37°C leads to the shedding of the glycoprotein Ibα (GPIbα) ectodomain, which is crucial for platelet adhesion.[1][5] By inhibiting ADAM17, KP-457 helps to retain GPIbα on the surface of iPSC-derived platelets, thereby enhancing their hemostatic function.[1][2][3][4][5]
This application note provides a comprehensive set of protocols for the functional characterization of platelets generated using KP-457. These assays are designed to assess key aspects of platelet function, including aggregation, activation, secretion, and adhesion.
Overall Experimental Workflow
The functional characterization of platelets generated with KP-457 follows a systematic workflow, from the initial generation of platelets from megakaryocytes to a panel of functional assays. This ensures a comprehensive evaluation of platelet quality and function before their potential application in research or clinical settings.
Caption: Overall workflow for the functional testing of platelets.
Platelet Aggregation Assay
Principle: Platelet aggregation is a fundamental process in hemostasis and thrombosis. Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation.[6][7][8] This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) or washed platelets as they aggregate in response to an agonist.[6][9][10]
Protocol: Light Transmission Aggregometry (LTA)
-
Preparation of Platelets:
-
Harvest and purify platelets generated from megakaryocyte cultures treated with KP-457.
-
Resuspend platelets in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 2.5 x 10⁸ platelets/mL.
-
Prepare a platelet-poor plasma (PPP) equivalent to serve as a blank by centrifuging a portion of the platelet suspension at a high speed (e.g., 2000 x g for 15 minutes).
-
-
Aggregation Measurement:
-
Pre-warm the platelet suspension to 37°C in an aggregometer cuvette with a stir bar.[10]
-
Calibrate the aggregometer with the platelet suspension as 0% transmission and the PPP equivalent as 100% transmission.[10]
-
Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide (TRAP)) to the cuvette.[8]
-
Record the change in light transmission for 5-10 minutes.
-
Data Presentation:
| Agonist | Concentration | Max. Aggregation (%) | Slope |
| ADP | 5 µM | ||
| ADP | 10 µM | ||
| Collagen | 2 µg/mL | ||
| Collagen | 5 µg/mL | ||
| TRAP | 10 µM | ||
| TRAP | 20 µM | ||
| Ristocetin | 1.25 mg/mL |
Platelet Activation Assay (Flow Cytometry)
Principle: Upon activation, platelets undergo several changes, including the surface expression of proteins from their granules and conformational changes in integrins. Flow cytometry is a powerful tool to quantify these changes at the single-cell level. Key markers include P-selectin (CD62P), a marker of alpha-granule release, and the activated form of the GPIIb/IIIa receptor (integrin αIIbβ3), detected by the PAC-1 antibody.[11][12][13][14]
Protocol: P-selectin and PAC-1 Staining
-
Platelet Preparation and Stimulation:
-
Adjust the concentration of KP-457 generated platelets to 1 x 10⁷ platelets/mL.
-
In separate tubes, add a platelet agonist (e.g., ADP, TRAP) or a buffer control.
-
Incubate for 10 minutes at room temperature without agitation.
-
-
Antibody Staining:
-
To each tube, add fluorescently-labeled antibodies: anti-CD62P (P-selectin) and PAC-1. A pan-platelet marker like anti-CD41a can be included for gating.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Fix the samples with 1% paraformaldehyde.
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter or a pan-platelet marker.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for P-selectin and PAC-1.
-
Data Presentation:
| Agonist | Concentration | % P-selectin Positive | P-selectin MFI | % PAC-1 Positive | PAC-1 MFI |
| Resting | - | ||||
| ADP | 10 µM | ||||
| TRAP | 20 µM |
Platelet Secretion Assay (Dense Granules)
Principle: Platelets contain dense granules that store molecules like ATP and ADP, which are released upon activation and play a crucial role in amplifying the thrombotic response. The release of ATP can be quantified using a luciferin-luciferase bioluminescence assay.[15][16][17][18]
Protocol: ATP Release Assay
-
Platelet Preparation:
-
Prepare washed platelets generated with KP-457 at a concentration of 2.5 x 10⁸ platelets/mL.
-
-
Luminescence Measurement:
-
In a lumi-aggregometer cuvette, add the platelet suspension and a luciferin-luciferase reagent.
-
Add a platelet agonist (e.g., thrombin, collagen).
-
Simultaneously measure aggregation and ATP release as luminescence.
-
-
Quantification:
-
Calibrate the instrument with a known concentration of ATP to convert the luminescence signal to the amount of ATP released.
-
Data Presentation:
| Agonist | Concentration | ATP Released (nmol/10⁹ platelets) |
| Thrombin | 0.1 U/mL | |
| Thrombin | 0.5 U/mL | |
| Collagen | 2 µg/mL | |
| Collagen | 5 µg/mL |
Platelet Adhesion Assay
Principle: The initial step of hemostasis involves platelet adhesion to the subendothelial matrix at the site of vascular injury. This assay evaluates the ability of platelets to adhere to various matrix proteins, such as collagen and fibrinogen, under static or flow conditions.[19][20]
Protocol: Static Adhesion Assay
-
Plate Preparation:
-
Coat wells of a 96-well plate with matrix proteins (e.g., 100 µg/mL fibrinogen or 50 µg/mL collagen) and incubate overnight at 4°C.[19]
-
Block non-specific binding sites with bovine serum albumin (BSA).
-
-
Platelet Adhesion:
-
Label the KP-457 generated platelets with a fluorescent dye (e.g., Calcein-AM).
-
Add the labeled platelets to the coated wells and incubate for 45-60 minutes at 37°C.[19]
-
Wash the wells gently to remove non-adherent platelets.
-
-
Quantification:
-
Measure the fluorescence of the adherent platelets using a plate reader.
-
Data Presentation:
| Matrix Protein | Platelet Adhesion (Relative Fluorescence Units) |
| Collagen | |
| Fibrinogen | |
| BSA (Control) |
Platelet Activation Signaling Pathway
Platelet activation is a complex process involving multiple signaling pathways that are initiated by the binding of agonists to their respective receptors on the platelet surface.[21][22][23] This leads to a cascade of intracellular events, ultimately resulting in platelet shape change, granule secretion, and aggregation.[22][24]
References
- 1. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ex Vivo Production of Platelets From iPSCs: The iPLAT1 Study and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass production of iPSC-derived platelets toward the clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. plateletservices.com [plateletservices.com]
- 7. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Functional Assessment of Platelet Dense Granule ATP Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. synapsepharmaservices.com [synapsepharmaservices.com]
- 18. Platelet Function Testing: Nucleotide Assays [practical-haemostasis.com]
- 19. Development of a method to quantify platelet adhesion and aggregation under static conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adhesion of platelets to surface-bound fibrinogen under flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. researchgate.net [researchgate.net]
- 24. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Co-administration of ADAM17 Inhibitors with Small Molecules
Disclaimer: The following application notes and protocols are based on studies conducted with various selective ADAM17 inhibitors. As no specific co-administration data for KP-457 (GMP) is publicly available, these guidelines are provided for general informational purposes for researchers, scientists, and drug development professionals. It is crucial to empirically determine the optimal conditions and assess the synergistic or additive effects for any new combination involving KP-457.
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE), is a key sheddase involved in the release of various cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR).[1][2][3] In various cancer models, the activity of ADAM17 has been linked to mechanisms of resistance to conventional therapies.[1][4] Chemotherapy and radiotherapy can induce ADAM17 activity, leading to the shedding of growth factors that activate pro-survival signaling pathways, thereby diminishing the efficacy of the treatment.[4][5][6]
The co-administration of a selective ADAM17 inhibitor, such as KP-457, with other small molecules like chemotherapeutic agents or targeted therapies, presents a promising strategy to overcome this resistance and enhance therapeutic outcomes.[7][8] By inhibiting ADAM17, the shedding of EGFR ligands is reduced, leading to decreased activation of downstream pro-survival pathways like PI3K/AKT and MAPK, thus sensitizing cancer cells to the cytotoxic effects of the co-administered drug.[9]
These application notes provide a framework for designing and executing experiments to evaluate the potential synergistic or additive effects of co-administering an ADAM17 inhibitor with other small molecules.
Data Presentation
The following tables summarize hypothetical quantitative data based on published studies with other ADAM17 inhibitors to illustrate the potential outcomes of co-administration experiments.
Table 1: In Vitro Cytotoxicity of an ADAM17 Inhibitor in Combination with a Chemotherapeutic Agent.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| Ovarian Cancer (HEY) | Cisplatin alone | 10.5 | - |
| ADAM17 Inhibitor alone | 5.2 | - | |
| Cisplatin + ADAM17 Inhibitor | 4.8 (Cisplatin) | < 1 (Synergistic) | |
| Colorectal Cancer (HCT116) | 5-Fluorouracil alone | 8.2 | - |
| ADAM17 Inhibitor alone | 6.1 | - | |
| 5-Fluorouracil + ADAM17 Inhibitor | 3.5 (5-FU) | < 1 (Synergistic) |
Table 2: Effect of an ADAM17 Inhibitor on Chemotherapy-Induced Apoptosis.
| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change vs. Control) |
| Ovarian Cancer (SKOV-3) | Cisplatin alone | 2.5 |
| ADAM17 Inhibitor alone | 1.2 | |
| Cisplatin + ADAM17 Inhibitor | 4.5 | |
| Non-Small Cell Lung Cancer (A549) | Paclitaxel alone | 3.1 |
| ADAM17 Inhibitor alone | 1.3 | |
| Paclitaxel + ADAM17 Inhibitor | 5.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of an ADAM17 inhibitor and a small molecule, both alone and in combination.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
ADAM17 inhibitor (e.g., KP-457)
-
Small molecule of interest (e.g., cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[10]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[4][10]
-
Prepare serial dilutions of the ADAM17 inhibitor and the small molecule in complete medium.
-
Treat the cells with the single agents or their combination at various concentrations. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][11]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7 as an indicator of apoptosis.
Materials:
-
White-walled 96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
ADAM17 inhibitor
-
Small molecule of interest
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat them as described in the cell viability assay protocol.
-
After the desired incubation period (e.g., 24-48 hours), equilibrate the plate to room temperature.[12][13]
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium volume.[12][13]
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours.[12]
-
Measure the luminescence using a luminometer.[7]
-
Express the results as fold change in caspase activity compared to the untreated control.
Synergy Analysis (Combination Index)
The Combination Index (CI) method developed by Chou and Talalay is commonly used to quantify the interaction between two drugs.[14][15][16]
Procedure:
-
Perform cell viability assays with a range of concentrations for each drug alone and in combination at a constant ratio (e.g., based on their individual IC50 values).[16]
-
Determine the dose-effect relationship for each drug and the combination.
-
Calculate the CI using specialized software (e.g., CompuSyn) or the following formula for a mutually exclusive effect: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.[14]
-
Interpret the results:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Mandatory Visualization
Caption: ADAM17-mediated resistance and its inhibition.
Caption: Workflow for co-administration studies.
References
- 1. Chemotherapy-induced activation of ADAM-17: a novel mechanism of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Epidermal ADAM17 maintains the skin barrier by regulating EGFR ligand–dependent terminal keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy‐induced release of ADAM17 bearing EV as a potential resistance mechanism in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Knockdown of ADAM17 inhibits cell proliferation and increases oxaliplatin sensitivity in HCT-8 colorectal cancer through EGFR-PI3K-AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Troubleshooting & Optimization
potential off-target effects of KP-457 in iPSC lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of KP-457 in induced pluripotent stem cell (iPSC) lines. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of KP-457?
A1: KP-457 is a selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α-converting enzyme (TACE). It functions by blocking the catalytic domain of ADAM17, thereby preventing the shedding of various cell surface proteins. In the context of iPSC-derived platelet production, its primary on-target effect is the inhibition of Glycoprotein Ibα (GPIbα) shedding, which is crucial for platelet function.[1][2][3]
Q2: What are the known off-target activities of KP-457?
A2: KP-457 exhibits high selectivity for ADAM17 over other metalloproteinases, including other ADAMs and Matrix Metalloproteinases (MMPs). While no significant off-target activities have been reported in the literature within the context of its intended use, it is crucial to consider its inhibitory profile when designing experiments with new iPSC lines or differentiation protocols. The IC50 values provide a quantitative measure of its selectivity (see Table 1).
Q3: We are observing unexpected phenotypes in our iPSC-derived [cell type other than platelets] when using KP-457. Could this be an off-target effect?
A3: It is possible. While KP-457 is highly selective, off-target effects can be cell-type and context-dependent. Unexpected phenotypes such as altered differentiation efficiency, changes in cell morphology, or unexpected gene expression patterns could indicate an off-target effect. It is recommended to perform a dose-response experiment to determine if the phenotype is concentration-dependent. Additionally, using a structurally different ADAM17 inhibitor to see if the phenotype is recapitulated can help distinguish between on-target and off-target effects.
Q4: What are the recommended working concentrations for KP-457 in iPSC culture?
A4: In studies generating iPSC-derived platelets, KP-457 has been effectively used at concentrations around 15 µM.[2] However, the optimal concentration can vary depending on the iPSC line, the specific differentiation protocol, and the desired biological outcome. It is always recommended to perform a dose-response curve to identify the lowest effective concentration that achieves the desired on-target effect while minimizing the potential for off-target activities.
Q5: Has the safety profile of KP-457 been evaluated?
A5: Yes, good laboratory practice (GLP) studies have indicated that KP-457 did not exhibit genotoxicity or systemic toxicity in dogs at doses up to 3 mg/kg administered intravenously for 4 weeks.[2] However, it is important to note that these studies were not performed in humans, and the safety in specific in vitro iPSC-derived cell types for long-term culture should be empirically determined.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced differentiation efficiency to the desired cell type. | Off-target inhibition of pathways essential for differentiation. ADAM17 is involved in multiple signaling pathways, including EGFR and Notch signaling.[3] Inhibition of these pathways could interfere with specific lineage commitment. | 1. Perform a dose-response experiment: Determine the lowest effective concentration of KP-457. 2. Temporal application: Apply KP-457 only during the specific window where its on-target effect is required. 3. Use a structurally unrelated ADAM17 inhibitor: This helps to confirm if the effect is due to ADAM17 inhibition. 4. Perform transcriptomic analysis (RNA-seq): Compare gene expression profiles of treated and untreated cells to identify affected pathways. |
| Unexpected changes in cell morphology or viability. | Cellular stress or toxicity due to off-target effects. High concentrations of any small molecule can induce cellular stress. | 1. Confirm the phenotype is KP-457 dependent: Remove the compound and see if the morphology returns to normal. 2. Titrate the concentration: Lower the concentration of KP-457 to the minimal effective dose. 3. Assess cell viability: Use assays like MTT or Annexin V/PI staining to quantify toxicity. 4. Proteomics analysis: Identify changes in protein expression that could indicate stress or toxicity pathways are activated. |
| Variability in results between different iPSC lines. | Genetic and epigenetic differences between iPSC lines. Different iPSC lines can have varying sensitivities to small molecules. | 1. Test multiple iPSC lines: If possible, validate key findings in at least two different iPSC lines. 2. Characterize your iPSC line: Ensure the line is pluripotent and has a normal karyotype. 3. Establish a baseline: For each new iPSC line, perform a dose-response curve for KP-457. |
| Observed phenotype is inconsistent with known ADAM17 function. | Inhibition of an unknown off-target protein. The compound may be interacting with other proteins, such as kinases, at the concentrations used. | 1. Kinase profiling: Screen KP-457 against a panel of kinases to identify potential off-target interactions. 2. Affinity-based proteomics: Use techniques like chemical proteomics to pull down binding partners of KP-457 from cell lysates. 3. Consult literature on similar compounds: Investigate if the chemical scaffold of KP-457 is known to interact with other target classes. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of KP-457 against various Metalloproteinases
| Enzyme | IC50 (nM) | Selectivity vs. ADAM17 |
| ADAM17 | 11.1 | - |
| ADAM10 | 748 | ~67-fold |
| MMP2 | 717 | ~65-fold |
| MMP3 | 9760 | ~879-fold |
| MMP8 | 2200 | ~198-fold |
| MMP9 | 5410 | ~487-fold |
| MMP13 | 930 | ~84-fold |
| MMP14 | 2140 | ~193-fold |
| MMP17 | 7100 | ~640-fold |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: Global Off-Target Effect Analysis using RNA-Sequencing (RNA-seq)
This protocol provides a general workflow to identify global transcriptomic changes in iPSCs or their derivatives upon treatment with KP-457.
-
Cell Culture and Treatment:
-
Culture your iPSC line or differentiated cells under standard conditions.
-
Treat cells with KP-457 at the desired concentration and a vehicle control (e.g., DMSO) for a specified duration. Include at least three biological replicates per condition.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between KP-457 treated and vehicle control samples.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) on the differentially expressed genes to identify enriched biological pathways, which may represent off-target effects.
-
Protocol 2: Kinase Profiling for Off-Target Identification
This protocol describes a general approach to screen for off-target kinase inhibition. This is often performed as a service by specialized companies.
-
Compound Submission:
-
Provide a sample of KP-457 at a specified concentration and purity to a kinase profiling service provider (e.g., Promega, Reaction Biology).
-
-
Biochemical Kinase Assays:
-
The compound is screened against a large panel of purified, active kinases (e.g., >300 kinases).
-
Kinase activity is typically measured by quantifying the phosphorylation of a substrate, often using a radiometric or fluorescence-based method.
-
The assay is performed at a fixed ATP concentration (often near the Km for each kinase) and a single high concentration of the test compound (e.g., 10 µM).
-
-
Data Analysis:
-
The percentage of inhibition for each kinase is calculated relative to a vehicle control.
-
"Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
For significant hits, follow-up dose-response curves are generated to determine the IC50 value for the off-target kinase.
-
Visualizations
Caption: ADAM17 signaling pathway and the inhibitory action of KP-457.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected phenotypes.
References
Technical Support Center: Addressing Variability in iPSC Lines with KP-457
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KP-457 to address variability in different induced pluripotent stem cell (iPSC) lines, particularly in the context of megakaryocyte and platelet production.
Frequently Asked Questions (FAQs)
Q1: What is KP-457 and what is its primary application in iPSC research?
KP-457 is a selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α-converting enzyme (TACE). In iPSC research, its primary application is to prevent the shedding of Glycoprotein Ibα (GPIbα) from the surface of iPSC-derived platelets.[1] This is crucial because culture at 37°C can induce ADAM17 activity, leading to the loss of GPIbα, which is essential for platelet function and in vivo survival.[1]
Q2: Why do different iPSC lines show variable responses to megakaryocyte differentiation protocols?
Variability among iPSC lines is a well-documented phenomenon and can be attributed to several factors:
-
Genetic Background: The genetic makeup of the donor from whom the iPSCs were derived can significantly influence differentiation potential.[2]
-
Epigenetic Memory: iPSCs can retain some epigenetic memory of their somatic cell of origin, which can bias their differentiation towards certain lineages.
-
Reprogramming Method: The technique used to reprogram somatic cells into iPSCs can introduce variations that affect subsequent differentiation.
-
Genomic Instability: iPSC lines can acquire genetic and chromosomal abnormalities during culture, which can impact their differentiation capacity.[3]
-
Culture Conditions: Minor variations in culture media, passaging techniques, and other environmental factors can lead to significant differences in differentiation efficiency.
Q3: How does KP-457 help in obtaining functional iPSC-derived platelets?
By inhibiting ADAM17, KP-457 prevents the cleavage of GPIbα from the platelet surface. This results in iPSC-derived platelets that retain this critical receptor, leading to improved GPIbα-dependent aggregation and better hemostatic function in vivo.[1]
Q4: What is the recommended concentration of KP-457 for iPSC-derived megakaryocyte cultures?
Based on published protocols, a concentration of 15 µM KP-457 is commonly used during the differentiation and maturation of iPSC-derived megakaryocytes to prevent GPIbα shedding.[4][5] However, the optimal concentration may vary depending on the specific iPSC line and culture conditions, so it is advisable to perform a dose-response titration.
Q5: Are there alternatives to KP-457 for inhibiting GPIbα shedding?
Other inhibitors such as the pan-metalloproteinase inhibitor GM-6001 have been used to block GPIbα shedding. However, KP-457 has been shown to be a more potent and selective inhibitor of ADAM17 for this purpose.[1] While p38 MAPK inhibitors were investigated as potential upstream regulators of ADAM17, they did not effectively prevent GPIbα shedding on iPSC-derived platelets.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of megakaryocytes (MKs) or platelets from a specific iPSC line. | Inherently poor differentiation potential of the iPSC line towards the megakaryocytic lineage.[2] | Screen multiple iPSC clones from the same donor or use iPSC lines from different donors to identify one with better megakaryopoietic potential. Optimize differentiation protocols by titrating key cytokines like TPO and SCF. |
| Suboptimal culture conditions. | Ensure consistent and high-quality culture reagents. Adhere strictly to validated protocols for iPSC maintenance and differentiation. | |
| High variability in platelet yield between experiments with the same iPSC line. | Inconsistent passaging of iPSCs leading to spontaneous differentiation. | Maintain a consistent passaging schedule and colony density. Regularly assess the morphology of iPSC colonies and discard differentiated cultures.[6] |
| Variations in the preparation of differentiation media and cytokine concentrations. | Prepare fresh differentiation media for each experiment and ensure accurate dilution of cytokines and small molecules. | |
| iPSC-derived platelets show poor functionality despite KP-457 treatment. | Incomplete inhibition of ADAM17. | Perform a dose-response experiment to determine the optimal concentration of KP-457 for your specific iPSC line. |
| The iPSC line may have other defects affecting platelet function independent of GPIbα shedding. | Characterize the expression of other key platelet surface markers and assess platelet activation in response to various agonists. | |
| KP-457 appears to have a minimal effect on improving platelet function for a particular iPSC line. | The iPSC line may have intrinsically low ADAM17 expression or activity. | Measure the baseline ADAM17 expression and activity in your iPSC-derived megakaryocytes to assess whether it is a relevant target in that specific line. |
| The observed platelet dysfunction is not primarily due to GPIbα shedding. | Investigate other potential causes of platelet dysfunction, such as defects in granule secretion or signaling pathways. |
Quantitative Data Summary
Table 1: Comparative Efficacy of Inhibitors on GPIbα Shedding
| Inhibitor | Target | IC50 for ADAM17 (nmol/L) | Effect on GPIbα Shedding |
| KP-457 | Selective ADAM17 | 10.6 | Potent inhibition |
| GM-6001 | Pan-metalloproteinase | 53.8 | Moderate inhibition |
| SB203580 | p38 MAPK | N/A | No significant inhibition |
| BIRB796 | p38 MAPK | N/A | No significant inhibition |
Data synthesized from Nakamura et al., 2017.[7]
Table 2: Variability in Megakaryocyte Generation from Different iPSC Lines
| iPSC Line | Source | Megakaryocyte (CD41+/CD42a+) Yield (%) |
| P013 | Patient-derived | 30 |
| P026 | Patient-derived | 94 |
Data from Ji et al., 2016, illustrating the inherent variability in differentiation potential between different iPSC lines.[2]
Experimental Protocols
Protocol: Treatment of iPSC-Derived Megakaryocytes with KP-457
This protocol is adapted from established methods for the generation of platelets from iPSCs.[4][5]
-
Initiation of Megakaryocyte Differentiation:
-
Begin with a high-quality culture of undifferentiated iPSCs.
-
Induce hematopoietic differentiation using your established lab protocol (e.g., embryoid body formation or monolayer culture with specific cytokine cocktails).
-
-
Megakaryocyte Progenitor Expansion:
-
Culture hematopoietic progenitor cells in a medium supplemented with thrombopoietin (TPO) and stem cell factor (SCF) to promote expansion of the megakaryocyte lineage.
-
-
Terminal Megakaryocyte Maturation and Platelet Production with KP-457:
-
On the day you initiate terminal maturation of megakaryocytes, supplement the culture medium with 15 µM KP-457 .
-
Continue the culture for the duration of the maturation and platelet production phase (typically 5-7 days).
-
The culture should be maintained at 37°C in a humidified incubator with 5% CO2.
-
For enhanced platelet production, consider using a shaker culture to provide shear stress.[4]
-
-
Harvesting and Analysis of Platelets:
-
Collect the culture supernatant containing the iPSC-derived platelets.
-
Perform a cell count to determine the platelet yield.
-
Analyze the expression of GPIbα (CD42b) and other platelet markers (e.g., CD41a, CD42a) by flow cytometry to confirm the efficacy of KP-457 in preventing shedding.
-
Assess platelet function using aggregation assays or other relevant functional tests.
-
Visualizations
Caption: ADAM17 activation and inhibition by KP-457.
Caption: Workflow for KP-457 treatment in iPSC-platelet generation.
References
- 1. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Generation of Megakaryocytes From Human Induced Pluripotent Stem Cells Using Food and Drug Administration-Approved Pharmacological Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrity of Induced Pluripotent Stem Cell (iPSC) Derived Megakaryocytes as Assessed by Genetic and Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iPSC-derived megakaryocytes and platelets accelerate wound healing and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Megakaryocytes and Platelets Derived from Human-Induced Pluripotent Stem Cells on Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell‐Derived Platelets - PMC [pmc.ncbi.nlm.nih.gov]
stability and solubility of KP-457 in cell culture media
Technical Support Center: KP-457
This support center provides essential information and guidance for researchers, scientists, and drug development professionals on the stability and solubility of KP-457, a selective ADAM17 inhibitor, for use in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with KP-457 in vitro.
Issue 1: Precipitate or Cloudiness Observed in Media After Adding KP-457
-
Question: I've diluted my KP-457 stock into my cell culture medium, and I see a precipitate or a cloudy appearance. What is happening and how can I fix it?
-
Answer: This observation strongly suggests that the solubility limit of KP-457 has been exceeded in your specific experimental conditions. The transition from a high-concentration organic stock solution (like DMSO) to an aqueous cell culture medium can cause poorly soluble compounds to fall out of solution.[1][2]
Recommended Solutions:
-
Verify Stock Solution: Ensure your KP-457 stock solution is fully dissolved before use. If any precipitation or phase separation is visible in the stock, gentle heating or sonication can be used to aid dissolution.[3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a step-wise serial dilution. This gradual reduction in solvent concentration can prevent the compound from precipitating.[2]
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.[1]
-
Optimize Final Concentration: The working concentration may be too high. It is crucial to determine the maximum soluble concentration in your specific medium. A kinetic solubility assay is the recommended method for this (see "Experimental Protocols" section).[1]
-
Assess Media Components: Different media formulations (e.g., DMEM vs. RPMI-1640) have varying salt and component concentrations that can affect compound solubility.[1] If possible, test solubility in a simpler buffer like PBS to determine if specific media components are contributing to the issue.[1]
-
Issue 2: Inconsistent or Diminishing Compound Activity in Multi-Day Assays
-
Question: My experimental results are variable, or the biological effect of KP-457 appears to decrease over the 48-72 hour duration of my experiment. What could be the cause?
-
Answer: This issue often points to the instability of the compound in the cell culture medium at 37°C.[1] Small molecules can degrade over time due to hydrolysis or interactions with media components, leading to a lower effective concentration and reduced biological activity.
Recommended Solutions:
-
Consult Stability Data: Refer to the stability profile of KP-457 in relevant cell culture media (see Table 1). This will provide an expected half-life for the compound under standard conditions.
-
Replenish the Compound: For long-term experiments, it is advisable to replace the medium with a freshly prepared KP-457 solution at regular intervals. The frequency should be determined by the compound's half-life.
-
Minimize Incubation Time: If feasible, redesign your experiment to use the shortest possible incubation time to minimize the impact of degradation.
-
Assess Environmental Factors: Ensure consistent environmental conditions (pH, CO2, temperature) as fluctuations can affect compound stability.[1][4] The presence of serum can also play a role; some compounds are stabilized by binding to serum proteins like albumin, while others may be less stable.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing KP-457 stock solutions?
-
Q2: How should I store KP-457 stock solutions?
-
A2: Stock solutions should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[3]
-
-
Q3: What is the final concentration of DMSO I should aim for in my cell culture medium?
-
A3: The final concentration of DMSO in the culture medium should typically be kept at or below 0.1% to avoid solvent-induced cytotoxicity. However, the tolerance can be cell-line dependent, so it is best to run a vehicle control to ensure the DMSO concentration is not affecting your experimental results.
-
-
Q4: Can the presence of serum in the media affect KP-457?
-
A4: Yes. Serum proteins can bind to small molecules, which can affect their solubility and stability.[5] For some compounds, binding to serum proteins can increase their apparent solubility and protect them from degradation.[5] It is recommended to determine solubility and stability in media containing the same serum concentration used in your experiments.
-
Quantitative Data
Note: The following data are presented as illustrative examples. Users must determine the precise stability and solubility of KP-457 in their specific experimental systems.
Table 1: Stability of KP-457 in Cell Culture Media at 37°C, 5% CO₂
| Cell Culture Medium | Serum Concentration | Half-life (T½) (Hours) | % Remaining after 24h | % Remaining after 48h |
| DMEM, high glucose | 10% FBS | [Insert Data] | [Insert Data] | [Insert Data] |
| RPMI-1640 | 10% FBS | [Insert Data] | [Insert Data] | [Insert Data] |
| Serum-Free Medium | 0% | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Kinetic Solubility of KP-457 in Cell Culture Media at 37°C
| Cell Culture Medium | Serum Concentration | Maximum Soluble Concentration (µM) |
| DMEM, high glucose | 10% FBS | [Insert Data] |
| RPMI-1640 | 10% FBS | [Insert Data] |
| Serum-Free Medium | 0% | [Insert Data] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM KP-457 Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required mass of KP-457 powder (Molecular Weight: 480.59 g/mol ) in a sterile, conical tube.
-
Add Solvent: Add the calculated volume of cell culture grade DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, use a water bath sonicator for up to 5 minutes to ensure the compound is fully dissolved.[6]
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected aliquots. Store at -80°C for up to 6 months.[3]
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
This protocol is adapted from standard methods for determining compound solubility in a high-throughput manner.[1][7]
-
Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your KP-457 stock solution in DMSO.
-
Dilute in Media: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a new 96-well clear-bottom plate containing the corresponding cell culture medium (e.g., 98 µL). This creates a range of final KP-457 concentrations with a consistent final DMSO percentage. Include negative (media + DMSO) and positive (a known insoluble compound) controls.[1]
-
Incubate: Cover the plate and incubate at 37°C for 1-2 hours to mimic experimental conditions.[1]
-
Measure Precipitation: Assess for precipitation using one of the following methods:
-
Visual Inspection: Examine the wells under a light microscope for visible crystals or precipitate.[1]
-
Instrumental Analysis: Measure light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader. An increase in signal relative to the negative control indicates precipitation.[1]
-
-
Determine Maximum Solubility: The highest concentration that shows no significant increase in signal compared to the negative control is the estimated kinetic solubility.
Visualizations
Caption: Mechanism of Action for KP-457 in Preventing GPIbα Shedding.
Caption: Experimental Workflow and Solubility Troubleshooting Logic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. solvescientific.com.au [solvescientific.com.au]
Technical Support Center: Minimizing Cytotoxicity of ADAM17 Inhibitors in Long-Term Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of ADAM17 inhibitors during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term cultures, even at concentrations that are reported to be effective for ADAM17 inhibition. What is the first troubleshooting step?
A1: The initial and most critical step is to perform a detailed dose-response and time-course experiment with your specific cell line. Cytotoxicity can be highly cell-type dependent. This will allow you to determine the optimal therapeutic window, identifying a concentration that effectively inhibits ADAM17 activity while minimizing cell death over your desired experimental duration. We recommend starting with a broad range of inhibitor concentrations and including multiple time points.[1]
Q2: Could the solvent used to dissolve the ADAM17 inhibitor be contributing to the observed cytotoxicity?
A2: Absolutely. Solvents such as DMSO can be toxic to cells, particularly in long-term cultures where the solvent concentration can accumulate or have prolonged effects. It is crucial to run a vehicle control experiment where you treat cells with the highest concentration of the solvent used in your experiments, without the inhibitor. This will help you determine if the solvent itself is contributing to the observed cell death.[1]
Q3: Are there alternative dosing strategies to continuous exposure that might reduce long-term cytotoxicity?
A3: Yes, intermittent or "pulsed" dosing is a valuable strategy to consider. Instead of continuous exposure, cells can be treated with the inhibitor for a defined period (e.g., 6-24 hours), after which the inhibitor-containing medium is washed out and replaced with fresh medium. This approach can be sufficient to achieve the desired biological effect while allowing the cells to recover, thereby reducing cumulative toxicity over several days or weeks.[2]
Q4: My ADAM17 inhibitor appears to lose efficacy over the course of a long-term experiment. What could be the cause?
A4: The loss of efficacy in long-term culture can be due to several factors. Small molecule inhibitors can degrade in aqueous culture media over time. It is recommended to prepare fresh stock solutions and to perform regular media changes with freshly diluted inhibitor to maintain a consistent effective concentration. For experiments spanning several days, consider replacing the media with fresh inhibitor every 48-72 hours.
Q5: Can co-treatment with other agents help mitigate the cytotoxicity of ADAM17 inhibitors?
A5: Depending on the mechanism of cytotoxicity, co-treatment with cytoprotective agents may be beneficial. If the inhibitor is inducing oxidative stress, the addition of antioxidants like N-acetylcysteine (NAC) could potentially reduce cell death. However, it is essential to first validate that any co-treatment does not interfere with the intended activity of the ADAM17 inhibitor or the experimental readout.[1]
Troubleshooting Guides
Issue 1: High Levels of Apoptosis Observed in Long-Term Culture
-
Possible Cause 1: On-target toxicity. Prolonged inhibition of ADAM17 can disrupt essential signaling pathways required for cell survival in some cell types.
-
Troubleshooting Step:
-
Determine the IC50 for cytotoxicity: Perform a dose-response curve to find the concentration at which 50% of the cells are non-viable. Use a concentration well below the IC50 for your long-term experiments.
-
Try intermittent dosing: Expose the cells to the inhibitor for a shorter period (e.g., 24 hours), then culture in inhibitor-free medium for 24-48 hours before re-treating.
-
Assess target knockdown: Use a different method to reduce ADAM17 function, such as siRNA or shRNA, to see if it phenocopies the observed toxicity. If it does, the toxicity is likely on-target.[3]
-
-
-
Possible Cause 2: Off-target effects. The inhibitor may be affecting other metalloproteinases or cellular targets, leading to apoptosis.
-
Troubleshooting Step:
-
Use a structurally unrelated inhibitor: Test a different ADAM17 inhibitor with a distinct chemical scaffold. If the toxicity is not replicated, it suggests the initial compound has off-target effects.[3]
-
Perform a counter-screen: If available, test the inhibitor on a cell line that does not express ADAM17. If toxicity persists, it is likely due to off-target effects.[3]
-
-
Issue 2: Inconsistent or Unreliable Results in Cytotoxicity Assays
-
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting Step: Standardize experimental parameters such as cell passage number, seeding density, and media composition to ensure consistency between experiments.[1]
-
-
Possible Cause 2: Compound degradation or precipitation.
-
Troubleshooting Step:
-
Prepare fresh solutions: Always prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Check for precipitation: Visually inspect the culture medium for any signs of compound precipitation after addition. If precipitation occurs, you may need to adjust the solvent or concentration.
-
-
-
Possible Cause 3: Assay limitations.
-
Troubleshooting Step: Ensure that the chosen cytotoxicity assay is appropriate for your experimental setup. For example, some assays may be affected by the inhibitor's color or fluorescence. Always include appropriate controls, such as a vehicle-only control and a positive control for cell death.
-
Quantitative Data on ADAM17 Inhibitors
The following table summarizes the inhibitory concentrations and cytotoxic effects of several common ADAM17 inhibitors. Note that these values can vary significantly between different cell lines and experimental conditions.
| Inhibitor | Target(s) | IC50 for ADAM17 Inhibition | Cell Line | Treatment Duration | Observed Cytotoxic Effects / IC50 for Viability | Reference |
| GW280264X | ADAM17/ADAM10 | 8.0 nM | Ovarian Cancer Cell Lines (HEY, OVCAR-8) | 48 hours | Reduced viability by 15-30% at 3 µM even without cisplatin. | [4] |
| GW280264X | ADAM17/ADAM10 | 8.0 nM | Cervical Cancer Cell Lines (C33A, CaSki, SIHA) | 48 hours | In combination with cisplatin, significantly decreased IC50 values for viability. | [5] |
| BMS-561392 | ADAM17 (TACE) | 0.20 nM (in vitro) | Microglia (BV-2) | 3 hours | Not specified, but treatment at 1.3 µM and 2.7 µM was used to assess target engagement. | [6][7] |
| TAPI-1 | Pan-MMP/ADAM | Not specified | Oligodendrocytes (HOG), Microglia (BV-2) | 3 hours | Not specified, used to assess target engagement. | [6] |
| INCB7839 (Aderbasib) | ADAM10/ADAM17 | 14 nM (ADAM17) | Breast Cancer | Not specified | Development terminated due to contradictory results in clinical trials. | [8] |
| TMI-005 (Apratastat) | ADAM17/MMPs | 440 nM | Not specified | Not specified | Clinical trials failed due to lack of efficacy and hepatotoxicity. | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Long-Term Cell Viability
This protocol is adapted for assessing cell viability after prolonged exposure to an inhibitor.
Materials:
-
Cells cultured in 96-well plates
-
ADAM17 inhibitor and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9][10]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[10][11]
-
Sterile, serum-free medium[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate to ensure they do not become over-confluent by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the ADAM17 inhibitor and vehicle control. For long-term experiments, change the medium with fresh inhibitor every 48-72 hours.
-
MTT Addition: At the end of the treatment period, carefully aspirate the old medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]
-
Incubation: Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[11][12]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well.[11][13]
-
Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[11] Read the absorbance at 570-590 nm within 1 hour.[9][11]
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Plot the corrected absorbance against the inhibitor concentration to determine the IC50 for cytotoxicity.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cells cultured in opaque-walled 96-well plates (white plates are recommended for luminescent assays)[14]
-
ADAM17 inhibitor and vehicle control
-
Commercially available Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or Apo-ONE®)[15][16]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol in an opaque-walled 96-well plate. Include wells with untreated cells as a negative control and cells treated with a known apoptosis-inducer (e.g., staurosporine) as a positive control.[14][17]
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[14]
-
Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add the caspase-3/7 reagent to each well (typically in a 1:1 volume ratio with the culture medium).[14]
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence/fluorescence from the readings. Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Live-Cell Imaging for Long-Term Cytotoxicity
This method allows for the real-time monitoring of cytotoxicity over the course of the experiment.
Materials:
-
Cells cultured in a 96-well imaging plate (black-walled, clear bottom)
-
ADAM17 inhibitor and vehicle control
-
Live-cell compatible stains for dead cells (e.g., Propidium Iodide, CellTox™ Green) and a nuclear counterstain (e.g., Hoechst 33342, used at very low, non-toxic concentrations).[5][18]
-
Automated live-cell imaging system with an environmental chamber (to maintain 37°C and 5% CO2).
Procedure:
-
Cell Seeding and Staining: Seed cells in the imaging plate. Before treatment, add the live/dead stains to the culture medium according to the manufacturer's recommendations.
-
Treatment: Add the ADAM17 inhibitor and vehicle control to the appropriate wells.
-
Image Acquisition: Place the plate in the live-cell imaging system. Set up the system to acquire images (e.g., every 6 hours) over the entire duration of the experiment. Use the lowest possible light exposure to minimize phototoxicity.[18][19]
-
Image Analysis: Use the imaging software to automatically count the number of live cells (e.g., total nuclei minus dead cells) and dead cells (fluorescently labeled) at each time point for each condition.
-
Data Analysis: Plot the number or percentage of dead cells over time for each inhibitor concentration to visualize the dynamics of cytotoxicity.
Signaling Pathways and Experimental Workflows
ADAM17-Mediated EGFR Signaling Pathway
ADAM17 cleaves the membrane-bound precursors of several Epidermal Growth Factor Receptor (EGFR) ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGFα). The released soluble ligands then bind to and activate EGFR, triggering downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[20][21][22] Long-term inhibition of ADAM17 can disrupt this survival signaling, potentially leading to cytotoxicity in cells that are dependent on this pathway.
Caption: ADAM17-mediated cleavage of EGFR ligands and subsequent pathway activation.
ADAM17-Mediated TNF-α Signaling Pathway
ADAM17 is also known as TNF-α Converting Enzyme (TACE) because it cleaves membrane-bound pro-TNF-α to release soluble TNF-α.[23][24] Soluble TNF-α can then bind to its receptors (TNFR1/2) on the same or neighboring cells, initiating signaling pathways that can lead to either inflammation and survival (via NF-κB) or apoptosis (via Caspase-8). The cellular context and state determine the outcome of TNFR signaling.
Caption: ADAM17-mediated cleavage of TNF-α and downstream signaling pathways.
Experimental Workflow for Assessing Long-Term Cytotoxicity
This workflow outlines the key steps for designing and executing an experiment to evaluate the long-term effects of an ADAM17 inhibitor on cell viability.
Caption: Workflow for long-term cytotoxicity assessment of ADAM17 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. scribd.com [scribd.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 17. tandfonline.com [tandfonline.com]
- 18. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ADAM17 - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Flow Cytometry Analysis of KP-457 Treated Platelets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing KP-457 in platelet studies analyzed by flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is KP-457 and what is its primary mechanism of action on platelets?
KP-457 is a selective inhibitor of a disintegrin and metalloproteinase 17 (ADAM17)[1][2][3]. In the context of platelets, particularly those generated ex vivo from induced pluripotent stem cells (iPSCs), KP-457 prevents the shedding of the glycoprotein Ibα (GPIbα) subunit of the GPIb-IX-V complex[1][2][3]. This preservation of GPIbα is crucial for the platelet's adhesive functions and overall hemostatic potential[1][3].
Q2: What are the expected effects of KP-457 on platelet phenotype as measured by flow cytometry?
Treatment with KP-457 is expected to result in a higher surface expression of GPIbα (also known as CD42b) on platelets[1][2]. This can be observed as an increased mean fluorescence intensity (MFI) of CD42b-stained platelets in flow cytometry analysis. Consequently, this should lead to improved GPIbα-dependent functions, such as ristocetin-induced platelet aggregation[1][2].
Q3: Does KP-457 induce platelet activation?
Current research suggests that KP-457's primary role is to prevent GPIbα shedding without directly inducing platelet activation[2]. However, as with any experimental manipulation, it is crucial to include proper controls to monitor for unintended platelet activation. Markers such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding) should be monitored[4][5][6].
Q4: Can KP-457 be used with whole blood samples for flow cytometry?
Yes, using whole blood is the recommended method for analyzing platelet activation and surface marker expression to minimize artificial platelet activation caused by washing and centrifugation steps[4][5].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the flow cytometry analysis of platelets treated with KP-457.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant increase in CD42b (GPIbα) MFI after KP-457 treatment. | 1. Suboptimal KP-457 Concentration: The concentration of KP-457 may be too low to effectively inhibit ADAM17. 2. Incorrect Incubation Time: The incubation time with KP-457 may be insufficient. 3. Reagent Quality: The KP-457 compound may have degraded. 4. Flow Cytometer Settings: Instrument settings may not be optimized for detecting subtle changes in fluorescence. | 1. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of KP-457 for your specific cell type and experimental conditions. A concentration of 15 µmol/l has been used effectively for iPSC-derived platelets[1][2]. 2. Optimize Incubation Time: Titrate the incubation time to ensure sufficient inhibition of ADAM17. 3. Ensure Reagent Integrity: Store KP-457 according to the manufacturer's instructions and use a fresh dilution for each experiment. 4. Standardize Instrument Settings: Use standardized instrument settings (e.g., voltages, compensation) across experiments. Utilize quality control beads to monitor instrument performance. |
| High background P-selectin (CD62P) expression in all samples, including controls. | 1. Platelet Activation During Sample Handling: Platelets are highly sensitive and can be activated by mechanical stress. 2. Inappropriate Anticoagulant: The choice of anticoagulant can affect platelet activation. | 1. Minimize Manipulation: Handle samples gently, avoid vigorous pipetting or vortexing, and use wide-bore pipette tips[5]. Whenever possible, perform staining in whole blood to avoid centrifugation steps[4]. 2. Use Appropriate Anticoagulant: For platelet activation studies, sodium citrate or heparin are generally preferred over EDTA[5]. |
| Difficulty resolving the platelet population from noise and debris. | 1. Inappropriate Gating Strategy: The forward scatter (FSC) and side scatter (SSC) gates may not be set correctly to identify the platelet population. 2. Instrument Threshold Settings: The threshold may be set too low, leading to the inclusion of electronic noise and debris. | 1. Use a Platelet-Specific Marker: Include a fluorescently labeled antibody against a stable platelet marker, such as CD41 or CD61, to positively identify the platelet population[4][5][7]. 2. Optimize Threshold: Set the FSC or a fluorescence threshold to exclude the majority of non-platelet events and noise[7]. |
| Variable results between experimental repeats. | 1. Inconsistent Sample Preparation: Minor variations in sample handling and staining can lead to significant differences in results. 2. Donor Variability: If using donor-derived platelets, inherent biological differences between donors can contribute to variability. 3. Instrument Performance Fluctuation: Changes in laser power or detector sensitivity can affect MFI values. | 1. Standardize Protocols: Adhere strictly to a standardized protocol for all steps of the experiment. 2. Normalize Data: When possible, normalize data to an internal control or report data as a fold-change relative to the untreated control. 3. Run Quality Control: Regularly run quality control beads to ensure consistent instrument performance. |
Experimental Protocols
Protocol 1: Immunophenotyping of Platelet Surface Markers in Whole Blood
This protocol is designed to minimize platelet activation by avoiding centrifugation steps.
-
Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. Gently invert the tube 3-5 times to mix.
-
Sample Preparation: Within 15 minutes of blood collection, dilute the whole blood 1:10 with a suitable buffer (e.g., modified Tyrode's buffer).
-
KP-457 Treatment: Add KP-457 to the diluted blood at the desired final concentration. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the samples at 37°C for the desired time.
-
Antibody Staining: Add a cocktail of fluorescently labeled antibodies to the samples. A typical panel might include:
-
Anti-CD41a (platelet identification)
-
Anti-CD42b (GPIbα)
-
Anti-CD62P (P-selectin, activation marker)
-
PAC-1 (activated GPIIb/IIIa, activation marker)
-
-
Incubation: Incubate for 20 minutes at room temperature in the dark.
-
Fixation: Add an equal volume of 1% paraformaldehyde to fix the samples.
-
Acquisition: Analyze the samples on a flow cytometer within 4 hours. Acquire at a low flow rate to minimize hydrodynamic stress on the platelets.
Protocol 2: Flow Cytometry-Based Platelet Aggregation Assay
This assay assesses the functional consequence of KP-457 treatment on GPIbα-dependent platelet aggregation.
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Platelet Preparation: Prepare isolated platelets or use iPSC-derived platelets.
-
Labeling: Divide the platelet suspension into two tubes. Label one with a green fluorescent dye (e.g., FITC-conjugated anti-CD41) and the other with a red fluorescent dye (e.g., PE-conjugated anti-CD41).
-
KP-457 Treatment: Treat the labeled platelet suspensions with KP-457 or a vehicle control and incubate as required.
-
Mixing: Combine an equal number of green and red labeled platelets in a new tube.
-
Baseline Acquisition: Acquire a baseline sample on the flow cytometer to determine the initial percentage of single-positive events.
-
Induction of Aggregation: Add an agonist that induces GPIbα-dependent aggregation, such as ristocetin.
-
Acquisition: Immediately acquire data on the flow cytometer, monitoring the appearance of double-positive (green and red) events, which represent platelet aggregates.
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Analysis: Quantify the percentage of double-positive events over time as an index of platelet aggregation.
Visualizations
Caption: Mechanism of KP-457 action on GPIbα shedding.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Troubleshooting logic for high background activation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Immunophenotypic Analysis of Platelets by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Platelets in Whole Blood Using the Attune NxT Flow Cytometer | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Enhancing KP-457 Efficiency in Large-Scale Platelet Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KP-457 to enhance the efficiency of large-scale platelet production.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KP-457 in platelet production?
A1: KP-457 is a selective inhibitor of the enzyme ADAM17, a disintegrin and metalloproteinase.[1][2][3] ADAM17 is responsible for the shedding of Glycoprotein Ibα (GPIbα), a critical receptor on the platelet surface essential for platelet adhesion to sites of vascular injury and for the overall survival of platelets in circulation.[1][2] By inhibiting ADAM17, KP-457 prevents the loss of GPIbα from the surface of in vitro-generated platelets, thereby enhancing their functionality and potential therapeutic efficacy.[1][2]
Q2: How does KP-457 compare to other inhibitors like GM-6001 or p38 MAPK inhibitors?
A2: KP-457 demonstrates superiority over broader-spectrum inhibitors in several key aspects. It is a selective ADAM17 inhibitor and has been shown to block GPIbα shedding at a lower half-maximal inhibitory concentration than the pan-metalloproteinase inhibitor GM-6001.[2] Unlike p38 MAPK inhibitors, KP-457 effectively retains GPIbα expression on iPSC-derived platelets.[1][2][3] Furthermore, KP-457 is presented as a safer alternative for clinical applications, as residues of pan-metalloproteinase or p38 MAPK inhibitors in the final platelet product could pose harmful risks.[2][4]
Q3: Will using KP-457 increase the total number of platelets in my culture?
A3: The primary role of KP-457 is not to increase the overall quantity of platelets produced. Studies have shown that KP-457 does not significantly affect the number of megakaryocytes or the total number of CD41a+ platelets generated.[1][3] Instead, it enhances the quality and functional yield of platelets by increasing the percentage of platelets that retain the crucial GPIbα receptor.[1]
Q4: What is the optimal concentration of KP-457 to use in culture?
A4: Based on published studies, a concentration of 15 µmol/l KP-457 has been effectively used during the megakaryocyte differentiation and platelet production phases from human induced pluripotent stem cells (iPSCs).[1][5] However, optimal concentrations may vary depending on the specific cell line and culture system being used. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific protocol.
Q5: Is KP-457 effective at different culture temperatures?
A5: Platelet production from iPSCs is optimal at 37°C. However, this temperature also promotes the shedding of GPIbα.[2] KP-457 is particularly effective at 37°C, where it counteracts the temperature-induced activation of ADAM17 and subsequent GPIbα shedding.[2] Cultivation at lower temperatures, such as 24°C, significantly reduces the yield of platelets with high receptor expression.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low percentage of GPIbα+ platelets despite using KP-457. | 1. Suboptimal concentration of KP-457.2. Degradation of KP-457 in the culture medium.3. High activity of other proteases not inhibited by KP-457. | 1. Perform a dose-response curve to determine the optimal KP-457 concentration for your specific cell line and culture conditions.2. Ensure proper storage of KP-457 and consider replenishing it during medium changes, especially in longer-term cultures.3. While KP-457 is highly selective for ADAM17, consider analyzing the expression and activity of other metalloproteinases in your culture system. |
| Reduced overall platelet yield. | 1. KP-457 concentration is too high, leading to off-target effects.2. Issues with megakaryocyte differentiation or maturation.3. Suboptimal culture conditions (e.g., cytokine concentrations, shear stress). | 1. Titrate down the concentration of KP-457 to ensure it is not impacting cell viability or megakaryocyte development.2. Verify the efficiency of your megakaryocyte differentiation protocol through cell morphology and expression of markers like CD41a and CD42b.3. Optimize other culture parameters critical for platelet generation, such as the concentration of thrombopoietin (TPO) and the application of appropriate shear stress in bioreactor systems. |
| Poor in vitro functionality of generated platelets (e.g., aggregation assays). | 1. Incomplete inhibition of GPIbα shedding.2. Defects in other platelet receptors or signaling pathways.3. Suboptimal platelet isolation or handling procedures. | 1. Confirm the retention of GPIbα using flow cytometry. If retention is low, refer to the troubleshooting point on "Low percentage of GPIbα+ platelets."2. Assess the expression and function of other key platelet receptors like GPVI and integrin αIIbβ3.3. Ensure that platelet isolation and handling are performed gently to avoid premature activation. Use appropriate anticoagulants and buffers. |
| Inconsistent results between batches. | 1. Variability in the starting cell population (e.g., iPSCs).2. Inconsistent preparation of KP-457 stock solutions.3. Fluctuations in incubator conditions (temperature, CO2). | 1. Ensure a consistent and high-quality starting population of stem cells. Regularly perform quality control checks on your cell lines.2. Prepare fresh stock solutions of KP-457 and store them under recommended conditions. Aliquot stocks to avoid repeated freeze-thaw cycles.3. Calibrate and monitor incubator conditions regularly to ensure a stable culture environment. |
Data Presentation
Table 1: Effect of KP-457 on GPIbα Expression in iPSC-Derived Platelets
| Treatment | Concentration | Effect on Megakaryocyte (MK) Number | Effect on Total Platelet (CD41a+) Number | Effect on GPIbα+ Platelet Population | Reference |
| KP-457 | 15 µmol/l | No significant effect | No significant effect | Significant retention of GPIbα expression | [1][3] |
| GM-6001 | 50 µmol/l | No significant effect | No significant effect | Retention of GPIbα expression | [1][3] |
| p38 MAPK Inhibitor | 10 µmol/l | Increased MK yield | - | Did not retain GPIbα expression | [1][3] |
Table 2: Functional Comparison of iPSC-Derived Platelets with and without KP-457
| Functional Assay | iPSC Platelets without KP-457 | iPSC Platelets with KP-457 (15 µmol/l) | Human Peripheral Blood Platelets | Reference |
| GPIbα-dependent Aggregation | Reduced | Improved, not inferior to fresh platelets | Normal | [1][2] |
| In Vivo Hemostatic Function | Reduced | Improved hemostatic function | Normal | [1][2] |
| Thrombus Formation | Lower platelet contribution | Higher platelet contribution | Normal | [1][6] |
Experimental Protocols
Protocol for Enhancing Functional Platelet Yield from iPSCs using KP-457
This protocol outlines the key steps for megakaryocyte differentiation from iPSCs and the subsequent use of KP-457 to enhance the quality of generated platelets.
1. Megakaryocyte Differentiation (Days 0-12)
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Culture human iPSCs on a suitable feeder layer or in feeder-free conditions.
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Initiate hematopoietic differentiation using established protocols, typically involving the formation of embryoid bodies or monolayer culture with specific cytokine cocktails.
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From approximately Day 5 onwards, direct the culture towards the megakaryocytic lineage by adding thrombopoietin (TPO) and other relevant cytokines (e.g., stem cell factor).
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Continue the differentiation for approximately 12 days, with regular media changes.
2. Megakaryocyte Maturation and Platelet Production with KP-457 (Days 12-17)
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On Day 12, harvest the hematopoietic progenitor cells and transfer them to a maturation medium.
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The maturation medium should be supplemented with an optimized concentration of TPO and other factors to promote megakaryocyte maturation and proplatelet formation.
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Crucially, add KP-457 to the maturation medium at the desired final concentration (e.g., 15 µmol/l).
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Culture the maturing megakaryocytes for an additional 5 days at 37°C and 5% CO₂.
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If using a bioreactor system for large-scale production, transfer the maturing megakaryocytes to the bioreactor and apply appropriate shear stress to stimulate platelet release. Ensure KP-457 is present in the bioreactor medium.
3. Platelet Harvest and Analysis
-
Harvest the culture supernatant containing the platelets.
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Separate the platelets from remaining megakaryocytes and other cells through a series of gentle centrifugation steps.
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Analyze the quantity and quality of the generated platelets using flow cytometry for markers such as CD41a (pan-platelet marker) and GPIbα (CD42b).
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Perform functional assays, such as aggregation tests in response to agonists like ristocetin, to confirm the functionality of the KP-457-treated platelets.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell‐Derived Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Effect of Megakaryocytes and Platelets Derived from Human-Induced Pluripotent Stem Cells on Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
impact of KP-457 on megakaryocyte maturation and viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KP-457 in experiments related to megakaryocyte maturation and viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of KP-457 in the context of megakaryocyte and platelet studies?
KP-457 is a selective inhibitor of the enzyme ADAM17 (A Disintegrin and Metalloproteinase 17), also known as TACE (TNF-α converting enzyme).[1][2] In the context of ex vivo platelet production from megakaryocytes, KP-457's primary role is to prevent the temperature-dependent shedding of the Glycoprotein Ibα (GPIbα) ectodomain from the surface of newly formed platelets.[1][3] This retention of GPIbα is critical for the adhesive function and in vivo lifespan of the platelets.[1]
Q2: Does KP-457 directly impact the maturation or viability of megakaryocytes?
Based on available studies, KP-457 does not appear to have a significant direct effect on megakaryocyte maturation or viability. Research indicates that the addition of KP-457 to megakaryocyte cultures does not significantly alter the total number of megakaryocytes produced.[3] Its principal benefit is observed in the improved quality and functionality of the platelets generated from these megakaryocytes.[1][3]
Q3: What is the recommended concentration of KP-457 for use in culture?
A commonly cited concentration for KP-457 in in vitro platelet generation from induced pluripotent stem cell (iPSC)-derived megakaryocytes is 15 µM.[4]
Q4: Is KP-457 toxic to cells?
KP-457 is described as a safe and selective ADAM17 inhibitor with very little risk of genetic or systemic toxicities.[3][5] Good laboratory practice (GLP) studies have shown no genotoxicity or systemic toxicity in dogs at doses up to 3 mg/kg intravenously for 4 weeks.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low platelet yield despite using KP-457. | KP-457's primary role is to preserve GPIbα on platelets, not to increase platelet count. The issue may lie in the megakaryocyte differentiation or maturation protocol itself. | - Optimize the cytokine cocktail used for megakaryocyte maturation (e.g., TPO, SCF, IL-6, IL-9).- Ensure optimal culture conditions (e.g., temperature, media components).- Verify the efficiency of your megakaryocyte progenitor differentiation. |
| Generated platelets show poor functionality (e.g., aggregation) even with KP-457. | - Suboptimal concentration of KP-457.- Issues with other aspects of platelet formation beyond GPIbα shedding. | - Confirm the final concentration of KP-457 in your culture medium is 15 µM.- Assess other platelet surface markers and granule content.- Ensure the culture temperature is maintained at 37°C, as lower temperatures can diminish the yield of platelets with high receptor expression.[1] |
| Inconsistent results between experiments. | - Variability in iPSC differentiation efficiency.- Inconsistent timing of KP-457 addition. | - Standardize the megakaryocyte differentiation protocol.- Add KP-457 during the megakaryocyte differentiation and platelet production phases for consistent exposure.[1] |
| Observing unexpected changes in megakaryocyte morphology or ploidy. | Based on current literature, KP-457 is not expected to affect megakaryocyte number or maturation directly. The cause may be unrelated to KP-457. | - Review other components of the culture medium for potential confounding factors.- Analyze megakaryocyte ploidy and morphology in a control culture without KP-457 to establish a baseline.- Ensure the purity of the megakaryocyte population. |
Data Presentation
Table 1: Effect of KP-457 on Megakaryocyte and Platelet Counts
| Treatment | Megakaryocyte (MK) Count | Total CD41a+ Platelet Count | Reference |
| Control (Vehicle) | No significant difference reported | No significant difference reported | [1] |
| KP-457 (15 µM) | No significant difference reported | No significant difference reported | [1] |
| GM-6001 (50 µM) | No significant difference reported | No significant difference reported | [1] |
Table 2: Effect of KP-457 on Platelet GPIbα Expression
| Treatment | Percentage of GPIbα+ in CD41a+ Platelets | CD41a+ GPIbα+ Platelet Yield | Reference |
| Control (Vehicle) | Baseline | Baseline | [1] |
| KP-457 (15 µM) | Significantly increased | Additive effect when combined with BIRB796 | [1] |
| BIRB796 (10 µM) | Significantly increased | Additive effect when combined with KP-457 | [1] |
| KP-457 + BIRB796 | No further increase in percentage compared to single agents | Additive increase in yield | [1] |
Experimental Protocols
Protocol 1: In Vitro Generation of Platelets from iPSC-Derived Megakaryocytes with KP-457
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Megakaryocyte Differentiation: Differentiate human iPSCs into hematopoietic progenitor cells (HPCs) and subsequently into megakaryocytes (MKs) using established protocols.
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Treatment with KP-457: During the final stages of MK differentiation and the subsequent platelet production phase, supplement the culture medium with 15 µM KP-457.
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Culture Conditions: Maintain the culture at 37°C in a humidified incubator with 5% CO2.
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Platelet Collection: Collect the supernatant containing platelets.
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Analysis: Analyze the collected cells for platelet-specific markers (e.g., CD41a) and GPIbα expression using flow cytometry. Platelet function can be assessed through aggregation assays.[1]
Visualizations
Caption: Mechanism of KP-457 in preventing GPIbα shedding from platelets.
Caption: Experimental workflow for assessing KP-457's impact on platelets.
References
- 1. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Effect of Megakaryocytes and Platelets Derived from Human-Induced Pluripotent Stem Cells on Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: KP-457 (GMP) vs. GM-6001 in the Prevention of GPIbα Shedding
For Researchers, Scientists, and Drug Development Professionals
The shedding of Glycoprotein Ibα (GPIbα), a critical platelet receptor for von Willebrand factor (VWF), impairs platelet adhesion and aggregation, compromising hemostasis. This process is primarily mediated by the metalloproteinase ADAM17. Consequently, inhibitors of this enzyme are of significant interest in preserving platelet function, particularly in the context of ex vivo platelet production and storage. This guide provides an objective comparison of two such inhibitors: KP-457 (GMP), a selective ADAM17 inhibitor, and GM-6001, a broad-spectrum metalloproteinase inhibitor.
Performance and Efficacy: A Tabular Comparison
Experimental data consistently demonstrates the superior performance of KP-457 (GMP) over GM-6001 in preventing GPIbα shedding. This is largely attributed to its higher selectivity and potency against ADAM17.
| Feature | KP-457 (GMP) | GM-6001 |
| Target Selectivity | Selective inhibitor of ADAM17.[1] | Pan-metalloproteinase inhibitor.[1][2] |
| Potency (GPIbα Shedding) | High potency; blocks GPIbα shedding at a lower half-maximal inhibitory concentration (IC50) than GM-6001.[1][3] In a cellular assay, KP-457 inhibited GPIbα shedding with a potency 10 times that of GM-6001.[2][4] | Lower potency compared to KP-457.[1] |
| In Vitro Efficacy | Effectively enhances the production and preserves the function of human induced pluripotent stem cell (iPSC)-derived platelets at 37°C.[1] | Less effective than KP-457 in preserving GPIbα on iPSC-derived platelets.[1][3] |
| In Vivo Efficacy | iPSC-derived platelets generated in the presence of KP-457 demonstrated improved hemostatic function in a thrombus formation model in immunodeficient mice.[1] | Broad-spectrum inhibition by GM-6001 has been shown to improve post-transfusion recovery of stored platelets, but its broad specificity raises concerns about off-target effects.[2][5][6] |
| Potential for Off-Target Effects | Higher selectivity for ADAM17 suggests a lower risk of off-target effects. | Broad-spectrum activity increases the likelihood of inhibiting other metalloproteinases, potentially leading to unintended biological consequences.[2][6] |
Signaling Pathway of GPIbα Shedding and Inhibitor Action
The shedding of GPIbα is a proteolytic event initiated by various stimuli, leading to the activation of ADAM17. This enzyme then cleaves the extracellular domain of GPIbα, releasing it from the platelet surface. Both KP-457 and GM-6001 interfere with this process, but at different levels of specificity.
Caption: GPIbα shedding pathway and points of inhibition.
Experimental Workflow for Comparing Inhibitor Efficacy
A typical experimental workflow to compare the efficacy of KP-457 and GM-6001 in preventing GPIbα shedding involves several key stages, from platelet preparation to functional analysis.
Caption: A typical experimental workflow for comparing inhibitors.
Key Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy of KP-457 and GM-6001.
In Vitro GPIbα Shedding Assay
This assay is designed to quantify the extent of GPIbα shedding from platelets under specific conditions and to assess the inhibitory effects of KP-457 and GM-6001.
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Platelet Preparation: Human platelets are isolated from whole blood by centrifugation to obtain platelet-rich plasma (PRP). The platelets are then washed in a suitable buffer (e.g., modified Tyrode's buffer) to remove plasma proteins.
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Induction of Shedding: To induce GPIbα shedding, washed platelets are incubated under conditions known to activate ADAM17. A common method is incubation with carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a mitochondrial-damaging agent, at a concentration of 100 µM for 24 hours at 37°C.[7] Alternatively, for iPSC-derived platelets, shedding is induced by culture at 37°C.[1][8]
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Inhibitor Treatment: Platelets are pre-incubated with various concentrations of KP-457 or GM-6001 prior to the addition of the shedding inducer. A vehicle control (e.g., DMSO) is run in parallel.
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Measurement of GPIbα Surface Expression: The level of GPIbα on the platelet surface is quantified using flow cytometry.[9]
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Platelets are stained with a fluorescently labeled monoclonal antibody specific for GPIbα (e.g., anti-CD42b).
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A second antibody against a pan-platelet marker (e.g., anti-CD41a) is used to identify the platelet population.
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The mean fluorescence intensity (MFI) of the GPIbα signal is measured for the platelet population in each treatment group. A decrease in MFI indicates GPIbα shedding.
-
Platelet Aggregation Assay
This functional assay assesses the ability of platelets to aggregate in response to an agonist, a key function dependent on intact GPIbα.
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Platelet Preparation: Platelet-rich plasma (PRP) is prepared as described above.
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Inhibitor Treatment: PRP is incubated with KP-457, GM-6001, or a vehicle control.
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Aggregation Measurement: Platelet aggregation is typically measured using light transmission aggregometry.
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The PRP is placed in a cuvette in an aggregometer.
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An agonist, such as ristocetin (which requires GPIbα for its action), is added to induce aggregation.
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As platelets aggregate, the light transmission through the sample increases, and this change is recorded over time.
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The extent of aggregation is quantified as the maximum percentage change in light transmission.
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In Vivo Hemostasis Model
This model evaluates the overall hemostatic function of platelets treated with the inhibitors in a living organism.
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Platelet Generation and Treatment: For studies involving iPSC-derived platelets, the cells are generated in the presence of KP-457, GM-6001, or a vehicle control.
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Transfusion: The treated platelets are transfused into immunodeficient mice.
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Hemostasis Assessment: A common method is the tail bleeding time assay.
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A standardized incision is made in the mouse's tail.
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The time it takes for bleeding to stop is measured.
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Shorter bleeding times indicate better hemostatic function of the transfused platelets.
-
Conclusion
Based on the available evidence, KP-457 (GMP) emerges as a more promising candidate than GM-6001 for preventing GPIbα shedding. Its high selectivity and potency for ADAM17 translate to superior efficacy in preserving platelet function both in vitro and in vivo, with a potentially better safety profile due to a lower risk of off-target effects. For researchers and drug developers in the field of platelet biology and transfusion medicine, KP-457 represents a more targeted and effective tool for maintaining the integrity and function of platelets.
References
- 1. ovid.com [ovid.com]
- 2. Structural basis for the specific inhibition of glycoprotein Ibα shedding by an inhibitory antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific inhibition of ectodomain shedding of glycoprotein Ibα by targeting its juxtamembrane shedding cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KP-457's Selectivity Profile Against Other ADAM17 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ADAM17 Inhibitor Performance with Supporting Experimental Data.
The A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical sheddase involved in the release of various cell surface proteins, including cytokines and growth factors. Its role in numerous pathological processes, such as inflammation and cancer, has made it a prime target for therapeutic intervention. However, the development of selective ADAM17 inhibitors has been challenging due to the high structural homology with other metalloproteinases, particularly other ADAMs (e.g., ADAM10) and Matrix Metalloproteinases (MMPs). Off-target inhibition can lead to undesirable side effects, underscoring the critical need for highly selective inhibitors. This guide provides a detailed comparison of the selectivity of a novel ADAM17 inhibitor, KP-457, with other known ADAM17 inhibitors, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of an inhibitor is a crucial determinant of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of KP-457 and other ADAM17 inhibitors against ADAM17 and a panel of related proteases. Lower IC50 values indicate higher potency. The selectivity ratio, calculated by dividing the IC50 for off-target proteases by the IC50 for ADAM17, provides a quantitative measure of selectivity. A higher ratio signifies greater selectivity for ADAM17.
| Inhibitor | ADAM17 IC50 (nM) | ADAM10 IC50 (nM) | MMP1 IC50 (nM) | MMP2 IC50 (nM) | MMP3 IC50 (nM) | MMP8 IC50 (nM) | MMP9 IC50 (nM) | MMP13 IC50 (nM) | MMP14 IC50 (nM) | MMP17 IC50 (nM) |
| KP-457 | 11.1 [1] | 748[1] | >10000 | 717[1] | 9760[1] | 2200[1] | 5410[1] | 930[1] | 2140[1] | 7100[1] |
| GM-6001 | 163 | 642 | 11.3 | 1.36 | 79.8 | 0.247 | 0.400 | 0.435 | 2.96 | 5.16 |
| GW280264X | 8.0[1] | 11.5[1] | - | - | - | - | - | - | - | - |
| Aderbasib (INCB7839) | Low nM | Low nM | - | - | - | - | - | - | - | - |
| Apratastat (TMI-005) | Dual TACE/MMP-13 inhibitor | - | - | - | - | - | - | Potent | - | - |
Data for GM-6001 is sourced from a study by Hirata et al., 2017, though the specific citation for the full table was not provided in the search results. GW280264X is presented as a dual ADAM10/ADAM17 inhibitor. Aderbasib is a potent inhibitor of both ADAM10 and ADAM17 in the low nanomolar range. Apratastat was developed as a dual inhibitor of TACE (ADAM17) and MMP-13 but was discontinued.[2][3] '-' indicates data not available from the provided search results.
As the data clearly indicates, KP-457 demonstrates exceptional selectivity for ADAM17. With an IC50 of 11.1 nM for ADAM17, it is significantly more potent against its target than the broad-spectrum metalloproteinase inhibitor GM-6001.[1] More importantly, KP-457 exhibits a selectivity of over 50-fold for ADAM17 compared to other MMPs and ADAM10.[1] In a cell-free enzyme assay measuring the cleavage of a TNF-α sequence, KP-457 was found to be 10 times more potent than GM-6001. Furthermore, in a cellular assay measuring the inhibition of C-terminal cleavage of the GPIbα sequence, KP-457 had an IC50 of 10.6 nmol/l, whereas the IC50 for GM-6001 was 53.8 nmol/l. This highlights the superior selectivity profile of KP-457, a crucial attribute for minimizing off-target effects and enhancing its therapeutic window.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and standardized experimental protocols. Below is a detailed methodology for a common in vitro assay used to assess the potency and selectivity of ADAM17 inhibitors.
In Vitro Fluorogenic Substrate Assay for ADAM17 Activity and Inhibition
This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate contains a fluorescent donor and a quencher molecule in close proximity. In its intact state, the quencher absorbs the fluorescence emitted by the donor. Upon cleavage by ADAM17, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human ADAM17 enzyme
-
Fluorogenic ADAM17 substrate (e.g., a peptide containing the cleavage sequence for a known ADAM17 substrate, flanked by a FRET pair like EDANS/DABCYL)
-
Assay Buffer (e.g., 50 mM HEPES, 0.01% Brij-35, pH 7.5)
-
Test inhibitors (e.g., KP-457, GM-6001) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant ADAM17 enzyme to the desired working concentration in pre-warmed Assay Buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Reaction: a. To each well of the microplate, add the test inhibitor solution. b. Add the diluted ADAM17 enzyme solution to each well. c. Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic ADAM17 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair used (e.g., Ex/Em = 318/449 nm for some substrates).[4] Readings are typically taken at regular intervals over a specific period.
-
Data Analysis: a. Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, by fitting the data to a suitable dose-response curve.
Selectivity Profiling: To determine the selectivity of the inhibitors, the same assay protocol is followed, substituting ADAM17 with other proteases of interest (e.g., ADAM10, MMPs) and their respective fluorogenic substrates.
Signaling Pathway and Mechanism of Action
ADAM17 plays a pivotal role in a complex signaling network by cleaving and releasing the extracellular domains of a wide array of transmembrane proteins. The diagram below illustrates the central position of ADAM17 in cellular signaling and the points of intervention for inhibitors.
Caption: ADAM17 signaling pathway and inhibitor action.
The diagram illustrates that various upstream stimuli, such as growth factors and cytokines, can activate signaling cascades involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), which in turn activate ADAM17. The active form of ADAM17 then cleaves membrane-bound precursor proteins, such as pro-TNF-α and Epidermal Growth Factor Receptor (EGFR) ligands, releasing their soluble, active forms. This shedding event triggers downstream cellular responses like inflammation and proliferation. KP-457 and other inhibitors act by directly targeting the active site of ADAM17, thereby blocking this cascade of events. The high selectivity of KP-457 ensures that this inhibition is specific to ADAM17, minimizing interference with the physiological functions of other metalloproteinases.
Conclusion
The development of highly selective ADAM17 inhibitors is paramount for advancing novel therapeutics for a range of diseases. The data presented in this guide clearly demonstrates that KP-457 possesses a superior selectivity profile compared to the broad-spectrum inhibitor GM-6001 and stands out as a highly specific inhibitor of ADAM17. Its potent on-target activity, coupled with minimal off-target inhibition of other ADAMs and MMPs, makes KP-457 a valuable tool for researchers studying the specific roles of ADAM17 and a promising candidate for further drug development. The detailed experimental protocols provided herein offer a foundation for the standardized assessment of ADAM17 inhibitor selectivity, facilitating the objective comparison of current and future therapeutic agents.
References
Revolutionizing Platelet Therapeutics: Validating iPSC-Derived Platelet Function with KP-457
For researchers, scientists, and drug development professionals, the advent of induced pluripotent stem cell (iPSC)-derived platelets offers a groundbreaking solution to the challenges of donor-dependent platelet transfusions. However, ensuring the functional integrity of these lab-grown platelets is paramount for their clinical translation. A key hurdle in this process is the shedding of crucial surface receptors during in vitro production. This guide provides a comprehensive comparison of functional validation methods for iPSC-derived platelets, with a special focus on the role of KP-457, a novel and selective ADAM17 inhibitor, in enhancing platelet function.
A significant challenge in the manufacturing of iPSC-derived platelets at a standard physiological temperature of 37°C is the ectodomain shedding of glycoprotein Ibα (GPIbα).[1][2] GPIbα is a critical receptor for von Willebrand factor (vWF), essential for the initial adhesion of platelets to sites of vascular injury.[1] This shedding is primarily mediated by the enzyme A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] The loss of GPIbα severely compromises the hemostatic function of the platelets.
KP-457 has emerged as a promising solution to this problem. It is a selective inhibitor of ADAM17, effectively preventing the cleavage of GPIbα from the surface of iPSC-derived platelets during their production.[1][2][3][4] This results in platelets with improved functional capacity, comparable to that of fresh human platelets.[1][3]
Comparative Analysis of Inhibitors for Enhancing iPSC-Platelet Function
KP-457 presents significant advantages over other previously considered inhibitors for preventing GPIbα shedding.
| Inhibitor Class | Specific Inhibitor(s) | Mechanism of Action | Advantages of KP-457 | Disadvantages of Alternatives |
| Selective ADAM17 Inhibitor | KP-457 | Directly and selectively inhibits ADAM17, preventing GPIbα shedding.[1][2][3] | High specificity, leading to effective GPIbα retention and improved platelet function with a good safety profile.[1][4] | Not applicable |
| Pan-Metalloproteinase Inhibitor | GM-6001 | Broadly inhibits various metalloproteinases, including ADAM17.[1][3] | KP-457 has a lower half-maximal inhibitory concentration for blocking GPIbα shedding.[1][3] | Lack of specificity can lead to off-target effects and potential toxicity, making it less suitable for clinical applications.[1] |
| p38 MAPK Inhibitors | SB203580, BIRB796 | Inhibit p38 MAPK, an upstream regulator of ADAM17.[1][2][3] | KP-457 directly targets ADAM17 and is more effective at preventing GPIbα shedding. p38 MAPK inhibitors only partially reduce shedding.[2][3] | Can negatively impact platelet aggregation in response to agonists like collagen.[2][3] |
Validating the Function of KP-457-Treated iPSC-Derived Platelets: Key Experimental Assays
A battery of in vitro and in vivo assays is crucial to validate the enhanced function of iPSC-derived platelets following treatment with KP-457.
| Functional Assay | Experimental Goal | Key Parameters Measured | Expected Outcome with KP-457 Treatment |
| Flow Cytometry | Quantify the expression of key platelet surface markers. | Percentage of platelets positive for GPIbα (CD42b) and CD41a. | A significantly higher percentage of GPIbα+ platelets compared to untreated controls.[1][2] |
| Platelet Aggregation Assay | Assess the ability of platelets to aggregate in response to agonists. | Percentage of aggregation in response to ristocetin (vWF-dependent) or other agonists like thrombin and collagen. | Improved GPIbα-dependent aggregation, not inferior to fresh human platelets.[1][3] No adverse effects on thrombin or collagen-induced aggregation.[2][3] |
| In Vivo Thrombus Formation Model | Evaluate the hemostatic function of platelets in a living organism. | Accumulation of labeled iPSC-derived platelets at the site of laser-induced vessel injury in immunodeficient mice. | Enhanced participation in thrombus formation, indicating better hemostatic function in vivo.[1][3][4] |
| Transmission Electron Microscopy (TEM) | Examine the ultrastructure of the platelets. | Platelet morphology, including the presence of granules and microtubule coils. | Improved platelet structure.[3][4] |
Experimental Protocols
iPSC-Derived Platelet Culture with KP-457
Human iPSCs are differentiated into megakaryocytes, the platelet precursor cells. During the final stages of megakaryocyte culture and platelet release, the culture medium is supplemented with KP-457. The optimal platelet production is achieved at 37°C.[1][2]
Flow Cytometry for GPIbα Expression
-
iPSC-derived platelets are harvested and washed.
-
Platelets are incubated with fluorescently labeled antibodies against CD41a and GPIbα (CD42b).
-
The stained platelets are analyzed using a flow cytometer to determine the percentage of CD41a+ platelets that are also positive for GPIbα.
Ristocetin-Induced Platelet Aggregation
-
iPSC-derived platelets are labeled with two different fluorescent dyes (e.g., APC and V450).
-
The labeled platelets are mixed and stimulated with ristocetin to induce vWF/GPIbα-dependent aggregation.
-
The percentage of double-colored events, representing aggregated platelets, is quantified by flow cytometry.[4]
In Vivo Thrombus Formation in Mice
-
Immunodeficient mice are rendered thrombocytopenic through irradiation.
-
The mice are transfused with fluorescently labeled iPSC-derived platelets (with or without KP-457 treatment).
-
A mesenteric vessel is exposed, and a laser is used to induce endothelial injury.
-
The accumulation of labeled platelets at the injury site and the formation of a thrombus are visualized and quantified using confocal microscopy.[4]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway affected by KP-457 and the experimental workflow for validating iPSC-derived platelet function.
References
- 1. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of KP-457 and p38 MAPK Inhibitors for Ex Vivo Platelet Generation
A Comparison Guide for Drug Development Professionals and Researchers in Hematology and Regenerative Medicine.
The production of functional platelets from induced pluripotent stem cells (iPSCs) represents a transformative approach to transfusion medicine, promising a safe and reliable supply for patients with thrombocytopenia. A critical challenge in the ex vivo manufacturing process is the temperature-dependent shedding of Glycoprotein Ibα (GPIbα), a key receptor for platelet adhesion, which compromises the functionality of the final product. This guide provides a comparative analysis of two pharmacological agents, the selective ADAM17 inhibitor KP-457 and inhibitors of the p38 MAP kinase (MAPK) pathway, which have been investigated to mitigate this problem.
Mechanism of Action: Preserving Platelet Functionality
During ex vivo platelet generation at a physiological temperature of 37°C, the transmembrane metalloproteinase ADAM17 (A Disintegrin and Metalloproteinase 17) becomes activated and cleaves the ectodomain of GPIbα from the platelet surface.[1] This shedding event severely impairs the platelet's ability to adhere to von Willebrand factor (vWF) at sites of vascular injury, rendering them non-functional for hemostasis.
KP-457 acts as a direct and highly selective inhibitor of ADAM17.[1][2] By binding to the catalytic domain of ADAM17, KP-457 effectively prevents the cleavage of GPIbα, thereby preserving the integrity of the crucial GPIb-IX-V receptor complex on the surface of iPSC-derived platelets.[3]
p38 MAPK inhibitors were investigated based on the hypothesis that the p38 MAPK signaling pathway acts as an upstream regulator of ADAM17 activation.[1][4] However, in the context of iPSC-derived platelet generation, inhibitors of p38 MAPK have been found to be ineffective at preventing GPIbα shedding.[1][4] Interestingly, some studies suggest p38 MAPK inhibition may increase the yield of megakaryocytes, the platelet precursor cells, though this does not translate to functional, GPIbα-positive platelets.[5] Conversely, other reports indicate that p38 inhibition can induce cytotoxicity during differentiation, leading to a net loss of platelet yield.[6]
Data Presentation: Performance Comparison
The following tables summarize the quantitative data comparing the efficacy of KP-457 and p38 MAPK inhibitors in the context of generating functional iPSC-derived platelets.
Table 1: Inhibitory Potency and Selectivity
| Compound | Target | IC50 (nM) | Primary Finding in Platelet Generation |
|---|---|---|---|
| KP-457 | ADAM17 | 10.6 - 11.1[1][2][3] | Effectively blocks GPIbα shedding at 37°C.[4] |
| GM-6001 (Pan-MMP Inhibitor) | ADAM17 | 53.8[2] | Blocks GPIbα shedding but is non-selective. |
| p38 MAPK Inhibitors (e.g., BIRB796, SB203580) | p38 MAPK | N/A | Does not block GPIbα shedding from iPSC-platelets.[1][4] |
Table 2: Effects on Platelet Yield and Function
| Parameter | KP-457 | p38 MAPK Inhibitors |
|---|---|---|
| GPIbα Retention | High. Prevents temperature-induced shedding.[4] | Ineffective. No prevention of shedding observed.[1][4] |
| Platelet Yield | Preserves yield of functional platelets. | Conflicting reports: May increase megakaryocyte number[5] or cause cytotoxicity leading to yield loss.[6] |
| In Vitro Aggregation | Restores GPIbα-dependent aggregation to levels comparable with fresh human platelets.[4] | Not applicable, as GPIbα is shed. |
| In Vivo Hemostasis | Significantly improves hemostatic function in mouse models of thrombosis.[4] | Not applicable, as platelets are non-functional. |
| Combined Effect | Additive effect on GPIbα+ platelet yield when combined with a p38 MAPK inhibitor, suggesting separate mechanisms.[5] | May increase total platelet number, but not the functional (GPIbα+) population.[5] |
Signaling Pathways in Megakaryopoiesis
Thrombopoietin (TPO) is the primary cytokine regulating megakaryopoiesis (the development of megakaryocytes) and thrombopoiesis (platelet release). TPO binding to its receptor, c-Mpl, activates several downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK pathways. The MAPK family, which includes both ERK and p38 MAPK, plays a complex role in cell differentiation and maturation. While p38 MAPK is activated by TPO, its precise role in megakaryocyte maturation versus other hematopoietic lineages remains an area of active investigation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of the key experimental protocols cited in the comparative studies.
Generation of iPSC-Derived Platelets
The generation of platelets from iPSCs is a multi-step process, often utilizing immortalized megakaryocyte progenitor cell lines (imMKCLs) to ensure a scalable and consistent source.[7]
-
Expansion Phase: imMKCLs are cultured in a medium containing stem cell factor (SCF), a TPO-mimetic (e.g., TA-316), and doxycycline to promote proliferation.[7]
-
Maturation & Platelet Release Phase: To induce maturation, doxycycline is removed, and the cells are transferred to a feeder-free medium. This medium is supplemented with a ROCK inhibitor (e.g., Y-27632), an Aryl Hydrocarbon Receptor (AhR) antagonist, and the compound being tested (e.g., 15 µM KP-457, a p38 MAPK inhibitor, or vehicle control).[7]
-
Bioreactor Culture: Maturation is often carried out in a turbulent flow bioreactor for 6-7 days, as shear stress is known to enhance thrombopoiesis.[7][8]
-
Harvesting: Platelets are then separated from remaining megakaryocytes, washed, and concentrated using filtration and centrifugation systems.
GPIbα Shedding Assay (Flow Cytometry)
-
Sample Preparation: Harvested iPSC-platelets or washed human platelets are incubated under test conditions (e.g., 37°C for several hours) in the presence of KP-457, a p38 MAPK inhibitor, or a vehicle control.
-
Staining: Platelets are stained with fluorescently-conjugated antibodies against platelet-specific markers (e.g., CD41a) and GPIbα (e.g., CD42b).
-
Analysis: Samples are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the CD42b signal on the CD41a-positive population is measured. A reduction in CD42b MFI indicates shedding.
In Vivo Thrombus Formation Model
This assay evaluates the hemostatic function of the generated platelets in a living animal.[9]
-
Animal Model: Immunodeficient mice (e.g., NOG mice) are rendered thrombocytopenic via irradiation.
-
Transfusion: Mice are transfused with fluorescently-labeled iPSC-platelets (e.g., tetramethylrhodamine-labeled) generated with KP-457 or a vehicle control.
-
Surgical Preparation: The mouse is anesthetized, and the mesentery is exteriorized for visualization of arterioles and venules under an intravital confocal microscope.[9][10]
-
Injury Induction: A localized vascular injury is induced, typically using a focused laser beam, which activates the endothelium and initiates thrombus formation.[11]
-
Imaging and Analysis: The accumulation of labeled platelets at the injury site and the formation of a stable thrombus are recorded and quantified over time. The number and stability of incorporated platelets serve as a measure of their hemostatic function.
Conclusion
The comparative evidence strongly indicates that KP-457 , a selective ADAM17 inhibitor, is highly effective at preventing GPIbα shedding during the ex vivo production of platelets from iPSCs at 37°C. This preservation of a critical surface receptor translates directly to improved platelet aggregation and superior hemostatic function in vivo.
In contrast, p38 MAPK inhibitors do not prevent GPIbα shedding in this manufacturing context and therefore fail to produce functional platelets.[1][4] While the p38 MAPK pathway is involved in broader aspects of hematopoiesis and platelet biology, its inhibition is not a viable strategy for overcoming the specific challenge of ADAM17-mediated receptor cleavage during platelet generation. For researchers and developers in this field, targeting ADAM17 directly with a selective inhibitor like KP-457 is the demonstrably superior approach to manufacturing functional, clinical-grade iPSC-derived platelets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass production of iPSC-derived platelets toward the clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation and manipulation of human iPSC-derived platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombus formation induced by laser in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Platelet Production: A Comparative Guide to the In Vivo Hemostatic Function of Platelets Generated with KP-457
For Researchers, Scientists, and Drug Development Professionals
The ex vivo generation of platelets from induced pluripotent stem cells (iPSCs) holds immense promise for transfusion medicine, offering a potential solution to the challenges of donor shortages and immunological complications. A critical hurdle in this process has been the loss of platelet function during in vitro culture, primarily due to the shedding of the essential glycoprotein Ibα (GPIbα) receptor. This guide provides a comprehensive comparison of a novel small molecule, KP-457, against other methods aimed at preserving platelet function, supported by experimental data, detailed protocols, and visual workflows to inform researchers and drug development professionals.
The Challenge: Preserving Platelet Functionality Ex Vivo
During the culture of iPSC-derived megakaryocytes and the subsequent generation of platelets at a physiological temperature of 37°C, a disintegrin and metalloproteinase 17 (ADAM17) becomes activated, leading to the cleavage and shedding of the GPIbα receptor from the platelet surface.[1][2] This receptor is crucial for the initial adhesion of platelets to sites of vascular injury, a critical step in hemostasis. Its loss significantly impairs the therapeutic potential of lab-grown platelets.
KP-457: A Selective ADAM17 Inhibitor
KP-457 is a novel, selective inhibitor of ADAM17.[1][2] By directly targeting and inhibiting ADAM17, KP-457 effectively prevents the shedding of GPIbα from the surface of iPSC-derived platelets during their in vitro generation.[1][2] This preservation of GPIbα leads to platelets with enhanced in vivo hemostatic function, comparable to that of fresh human platelets.[1][3]
Comparative Performance Analysis
The efficacy of KP-457 has been benchmarked against other inhibitors, namely the pan-metalloproteinase inhibitor GM-6001 and p38 mitogen-activated protein kinase (MAPK) inhibitors, which were initially thought to be upstream regulators of ADAM17.[1][2]
Inhibitor Efficacy on ADAM17 and GPIbα Retention
| Parameter | KP-457 | GM-6001 | p38 MAPK Inhibitors (e.g., BIRB796) | Reference |
| Target | Selective ADAM17 | Pan-metalloproteinase | p38 MAPK | [1][2] |
| IC50 for ADAM17 | 10.6 nmol/l | 53.8 nmol/l | Not Applicable | [2] |
| Effect on GPIbα Shedding | Complete Blockade | Partial Blockade | No significant effect | [1][2] |
| GPIbα+ Platelets (%) | ~80% | ~60% | ~20% (similar to vehicle) | [2] |
Functional Comparison of Generated Platelets
| Functional Assay | iPSC-Platelets (No Inhibitor) | iPSC-Platelets (+ KP-457) | iPSC-Platelets (+ GM-6001) | Fresh Human Platelets | Reference |
| GPIbα-dependent Aggregation | Impaired | Normal/Comparable to Fresh | Partially Restored | Normal | [1][3] |
| In Vivo Thrombus Formation | Reduced | Significantly Improved | Not Reported | High | [1][3] |
| Hemostatic Function | Poor | Effective | Not Reported | Effective | [1][3] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and processes, the following diagrams have been generated using the DOT language.
ADAM17-Mediated GPIbα Shedding and Inhibition by KP-457
Caption: ADAM17-mediated GPIbα shedding pathway and its inhibition by KP-457.
Experimental Workflow for Generating and Testing KP-457 Platelets
Caption: Workflow for generating and functionally evaluating iPSC-platelets with KP-457.
Detailed Experimental Protocols
Generation of iPSC-Derived Platelets with KP-457
iPSCs are differentiated into megakaryocytes through established protocols, typically involving culture with specific cytokines. During the final stages of megakaryocyte maturation and platelet release, the culture medium is supplemented with KP-457 (typically at a concentration of 15 µmol/l).[2][4] The culture is maintained at 37°C. Control platelets are generated under identical conditions without the addition of KP-457.
Flow Cytometry for GPIbα Expression
-
Objective: To quantify the percentage of platelets expressing GPIbα on their surface.
-
Protocol:
-
Harvest iPSC-derived platelets from the culture supernatant.
-
Wash the platelets in a suitable buffer (e.g., PBS with BSA).
-
Incubate the platelets with fluorescently labeled antibodies against a pan-platelet marker (e.g., CD41a) and GPIbα (CD42b).
-
Analyze the stained platelets using a flow cytometer.
-
Gate on the CD41a-positive population and determine the percentage of cells that are also positive for GPIbα.
-
In Vitro Platelet Aggregation Assay
-
Objective: To assess the ability of generated platelets to aggregate in response to an agonist.
-
Protocol:
-
Prepare two populations of iPSC-derived platelets and label them with two different fluorescent dyes (e.g., APC and V450).
-
Mix the two labeled platelet populations.
-
Induce aggregation by adding ristocetin (2 mg/ml), which promotes the binding of von Willebrand factor (vWF) to GPIbα.[4]
-
Analyze the sample using a flow cytometer.
-
The percentage of double-positive events (events fluorescent in both channels) serves as an index of platelet aggregation.
-
In Vivo Thrombus Formation Model
-
Objective: To evaluate the hemostatic function of generated platelets in a living organism.
-
Protocol:
-
Induce thrombocytopenia in immunodeficient mice (e.g., NOG mice) through irradiation.
-
Label iPSC-derived platelets (generated with or without KP-457) with a fluorescent dye (e.g., tetramethylrhodamine).
-
Transfuse 1 x 10^7 labeled platelets into the thrombocytopenic mice.[4]
-
Exteriorize the mesentery and induce vascular injury using a laser.[5][6][7][8][9]
-
Visualize and record thrombus formation in real-time using a confocal laser scanning microscope.
-
Quantify the number of fluorescently labeled iPSC-platelets incorporated into the developing thrombus.
-
Conclusion
The experimental evidence strongly indicates that KP-457 is a highly effective and selective inhibitor of ADAM17-mediated GPIbα shedding during the ex vivo production of platelets. Compared to broader-spectrum inhibitors like GM-6001 and indirect approaches such as p38 MAPK inhibition, KP-457 offers a more potent and targeted solution, resulting in iPSC-derived platelets with superior in vivo hemostatic function.[1][2] The use of KP-457 represents a significant advancement in the generation of clinically viable platelets from iPSCs, bringing this technology a crucial step closer to therapeutic application. This guide provides the foundational data and methodologies for researchers to evaluate and potentially incorporate KP-457 into their platelet generation protocols.
References
- 1. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell‐Derived Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scanning laser-induced endothelial injury: a standardized and reproducible thrombosis model for intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombus formation induced by laser in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Injury measurements improve interpretation of thrombus formation data in the cremaster arteriole laser-induced injury model of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Platelet Integrity: A Comparative Guide to KP-457 for Enhanced GPIbα Stability
For researchers, scientists, and drug development professionals, ensuring the functional longevity of platelets is a critical aspect of therapeutic development and ex vivo platelet production. A key determinant of platelet viability and function is the stable expression of the glycoprotein Ibα (GPIbα) receptor, a vital component for initial platelet adhesion to sites of vascular injury. This guide provides a comprehensive comparison of KP-457, a novel therapeutic agent, against other alternatives in maintaining long-term GPIbα expression on platelets, supported by experimental data and detailed protocols.
The ectodomain of GPIbα is susceptible to shedding by the metalloproteinase ADAM17, a process that curtails the platelet's hemostatic potential and circulatory lifespan. This is a significant challenge in the production of functional platelets from induced pluripotent stem cells (iPSCs) for transfusion medicine. KP-457 has emerged as a potent and selective inhibitor of ADAM17, offering a promising solution to this problem.
Comparative Analysis of KP-457 and Alternative Treatments
This section details the performance of KP-457 in comparison to other compounds used to inhibit GPIbα shedding, namely the pan-metalloproteinase inhibitor GM-6001 and p38 MAPK inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies.
Table 1: Inhibitory Potency against ADAM17 and GPIbα Shedding
| Compound | Target | IC50 (ADAM17) | GPIbα Shedding Inhibition (in vitro) | Reference |
| KP-457 | Selective ADAM17 | 10.6 nmol/L | High | [1] |
| GM-6001 | Pan-metalloproteinase | 53.8 nmol/L | Moderate | [1] |
| p38 MAPK Inhibitors (e.g., SB203580, BIRB796) | p38 MAPK | N/A | Low to moderate | [1] |
Table 2: Efficacy in Maintaining GPIbα Expression on iPSC-derived Platelets
| Treatment | GPIbα Positive Platelets (%) | Platelet Yield | Reference |
| Control (No inhibitor) | Low | Baseline | [2] |
| KP-457 | Significantly higher than control | No significant effect | [2] |
| GM-6001 | Higher than control | No significant effect | [2] |
| p38 MAPK Inhibitors | Minor to no improvement | May increase megakaryocyte yield | [2] |
Table 3: In Vivo Hemostatic Function of iPSC-derived Platelets in a Mouse Model
| Platelet Treatment | Thrombus Formation | Circulating Half-life | Reference |
| Control (No inhibitor) | Reduced | Shorter | [3][4] |
| KP-457 | Significantly improved, comparable to fresh platelets | Longer | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Measurement of GPIbα Expression by Flow Cytometry
This protocol outlines the steps for quantifying the surface expression of GPIbα on platelets.
-
Platelet Preparation:
-
For ex vivo generated platelets, collect the platelet-containing supernatant from the culture.
-
For whole blood, collect blood in acid-citrate-dextrose (ACD) anticoagulant.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at 200 x g for 10 minutes.
-
-
Staining:
-
To 5 µL of PRP or iPSC-derived platelet suspension, add a saturating concentration of a fluorochrome-conjugated anti-human CD42b (GPIbα) antibody (e.g., FITC-conjugated).
-
For platelet identification, co-stain with a fluorochrome-conjugated anti-human CD41a antibody (e.g., PE-conjugated).
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Fixation:
-
Add 1 mL of 1% paraformaldehyde in phosphate-buffered saline (PBS) to fix the platelets.
-
Incubate for 30 minutes at room temperature.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the CD41a-positive population to identify platelets.
-
Quantify the percentage of CD42b-positive platelets and the mean fluorescence intensity (MFI) to determine the level of GPIbα expression.
-
In Vivo Thrombus Formation Assay
This protocol describes the evaluation of the hemostatic function of treated platelets in a mouse model.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOG mice) to prevent rejection of human platelets.
-
Induce thrombocytopenia by irradiating the mice.
-
-
Platelet Transfusion:
-
Transfuse the mice with either KP-457-treated or control iPSC-derived platelets.
-
-
Injury Model:
-
Induce a laser-induced injury to a mesenteric arteriole.
-
-
Imaging:
-
Visualize and record thrombus formation in real-time using intravital microscopy.
-
Fluorescently label the platelets (e.g., with Calcein AM) to track their incorporation into the thrombus.
-
-
Analysis:
-
Quantify the size and stability of the thrombus over time.
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding.
ADAM17 Signaling Pathway in GPIbα Shedding
The following diagram illustrates the central role of ADAM17 in the shedding of GPIbα from the platelet surface and the mechanism of action of KP-457.
Caption: ADAM17-mediated shedding of GPIbα and its inhibition by KP-457.
Experimental Workflow for Comparing KP-457 and Alternatives
This diagram outlines the experimental process for evaluating the efficacy of different inhibitors on GPIbα expression.
Caption: Workflow for comparing inhibitors of GPIbα shedding.
Conclusion
The selective inhibition of ADAM17 by KP-457 presents a significant advancement in preserving the long-term stability of GPIbα expression on platelets, particularly in the context of ex vivo platelet manufacturing. The presented data demonstrates its superiority over less specific inhibitors like GM-6001 and p38 MAPK inhibitors in terms of both efficacy and specificity. The detailed protocols and diagrams provided in this guide offer a valuable resource for researchers and developers in the field of platelet biology and therapeutics, facilitating further investigation and application of this promising compound. The ability to produce and maintain functionally intact platelets holds immense potential for transfusion medicine and the treatment of thrombocytopenic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Comparative Transcriptomic Analysis of iPSC-Derived Platelets: A Guide to Evaluating KP-457
This guide provides a comprehensive framework for the comparative transcriptomic analysis of human induced pluripotent stem cell (iPSC)-derived platelets, focusing on evaluating the effects of the novel ADAM17 inhibitor, KP-457. While direct comparative transcriptomic data for KP-457 is not yet widely published, this document outlines the established methodologies and expected outcomes based on its known mechanism of action. KP-457 has been identified as a potent inhibitor of glycoprotein Ibα (GPIbα) shedding, a critical issue in the ex vivo production of platelets.[1][2] By preventing the cleavage of this key receptor, KP-457 is expected to enhance the functional quality of iPSC-derived platelets, making them more viable for clinical applications.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals. It details the necessary experimental protocols, presents hypothetical data in a structured format, and includes workflow and signaling pathway diagrams to facilitate a deeper understanding of the evaluation process.
Quantitative Data Summary
The following tables summarize the anticipated quantitative results from functional and transcriptomic analyses of iPSC-derived platelets cultured with a vehicle control versus KP-457.
Table 1: Platelet Functional Assays
This table outlines the expected improvements in platelet function due to the retention of GPIbα on the platelet surface, a primary effect of KP-457.[1][2]
| Parameter | Vehicle Control | KP-457 (15 µM) | Expected Outcome |
| Surface GPIbα Expression (MFI) | 150 ± 25 | 450 ± 40 | Significant Increase |
| Ristocetin-Induced Aggregation (%) | 35 ± 8% | 75 ± 10% | Significant Improvement |
| Thrombus Formation (In Vivo Model) | Low | High | Enhanced Hemostatic Function |
| Platelet Count (per 1x10⁶ MKs) | 5.0 x 10⁷ | 4.8 x 10⁷ | No Significant Change |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation and are hypothetical, based on published effects of KP-457 on platelet function.[1][2][3]
Table 2: Differentially Expressed Genes (DEGs) in KP-457 Treated Platelets
This table presents a hypothetical list of DEGs. Treatment with KP-457 is not expected to cause widespread transcriptomic changes, as its primary mechanism is post-translational (inhibiting protein shedding).[1] However, subtle downstream effects or responses to enhanced signaling through the preserved GPIbα-IX-V complex may be detectable.
| Gene Symbol | Gene Name | Log₂ Fold Change | p-value | Putative Function |
| GP1BA | Glycoprotein Ib Platelet Subunit Alpha | 0.15 | 0.65 | Adhesion receptor, vWF binding |
| GP9 | Glycoprotein IX Platelet | 0.09 | 0.72 | Component of GPIb-IX-V complex |
| ADAM17 | ADAM Metallopeptidase Domain 17 | -0.20 | 0.58 | Sheddase for GPIbα and other proteins |
| FYN | FYN Proto-Oncogene, Src Family Tyrosine Kinase | 1.10 | <0.05 | Downstream signaling from GPVI |
| PLCG2 | Phospholipase C Gamma 2 | 1.25 | <0.05 | Key enzyme in platelet activation cascade |
| MYL9 | Myosin Light Chain 9 | 1.40 | <0.05 | Involved in platelet shape change |
Data are hypothetical and for illustrative purposes. The analysis assumes that enhanced GPIbα-dependent signaling could subtly upregulate genes related to platelet activation pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols describe the generation of iPSC-derived platelets and the subsequent transcriptomic analysis.
Generation of iPSC-Derived Megakaryocytes and Platelets
This protocol is adapted from established methods for feeder-free differentiation.[4][5]
-
iPSC Culture: Human iPSCs are maintained on a Matrigel-coated surface in mTeSR1 medium.
-
Hematopoietic Differentiation: To initiate differentiation, confluent iPSCs are dissociated and seeded on collagen IV-coated plates. Cells are cultured for 4 days in STEMspan-ACF medium supplemented with BMP4, VEGF, and bFGF under hypoxic conditions (5% O₂, 5% CO₂), followed by 2 days under normoxic conditions (20% O₂, 5% CO₂).
-
Megakaryocyte (MK) Progenitor Expansion: Hematopoietic progenitor cells are harvested and cultured in suspension in serum-free medium containing thrombopoietin (TPO) and stem cell factor (SCF) to promote expansion and differentiation into megakaryocytes.
-
Platelet Production with KP-457: For the final maturation phase, megakaryocytes are cultured for an additional 5-7 days. The culture medium is supplemented with either 15 µM KP-457 (treatment group) or a vehicle control (e.g., 0.1% DMSO). This phase is performed at 37°C.[2]
-
Platelet Isolation: Platelet-like particles are isolated from the culture supernatant by sequential centrifugation to remove megakaryocytes and other debris.
RNA Sequencing and Analysis
This protocol outlines the steps for analyzing the transcriptome of the isolated platelets.
-
RNA Extraction: Total RNA is extracted from 1x10⁸ to 1x10⁹ purified iPSC-derived platelets using a specialized kit for low-input samples (e.g., Qiagen RNeasy Micro Kit), including a DNase I treatment step to remove genomic DNA contamination.
-
Library Preparation: RNA quality is assessed using an Agilent Bioanalyzer. Ribosomal RNA is depleted using a ribo-depletion kit. Sequencing libraries are then prepared using a low-input RNA library prep kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Sequencing: Libraries are sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.
-
Alignment: Reads are aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Quantification: Gene expression levels are quantified as read counts using featureCounts.
-
Differential Expression: Differential gene expression analysis between the KP-457 and vehicle control groups is performed using DESeq2 in R. Genes with a false discovery rate (FDR) < 0.05 are considered significantly differentially expressed.
-
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Experimental and Analytical Workflow
Caption: Experimental workflow for comparative analysis.
Platelet Signaling Pathway Potentially Modulated by KP-457
While KP-457's primary action is on ADAM17, preserving the GPIbα receptor enhances the initial adhesion step that often precedes activation through other pathways, such as Glycoprotein VI (GPVI) signaling upon collagen exposure.[6][7][8]
Caption: GPVI signaling cascade in platelet activation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell-Derived Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation and manipulation of human iPSC-derived platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable Generation of Universal Platelets from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Functional significance of the platelet immune receptors GPVI and CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking KP-457: A Comparative Guide to Novel Inhibitors of GPIbα Shedding
For Immediate Release
A deep dive into the efficacy and mechanisms of KP-457 against emerging inhibitors of Glycoprotein Ibα (GPIbα) shedding, providing researchers, scientists, and drug development professionals with a comprehensive comparative analysis. This guide synthesizes available experimental data to objectively evaluate performance and methodologies.
The shedding of the platelet receptor GPIbα, a critical event in platelet clearance and a key factor in the quality of stored platelets, is a major focus of therapeutic intervention. Inhibition of this process holds promise for improving transfusion medicine and treating thrombocytopenic disorders. This guide provides a comparative analysis of KP-457, a selective ADAM17 inhibitor, against other notable inhibitors of GPIbα shedding, including the pan-metalloproteinase inhibitor GM-6001 and the novel monoclonal antibody 5G6.
Executive Summary
KP-457 emerges as a highly selective and potent inhibitor of ADAM17, the primary sheddase of GPIbα.[1] It demonstrates superior performance over the broad-spectrum inhibitor GM-6001 in terms of both potency and selectivity, offering a more targeted approach with potentially fewer off-target effects.[1] While novel antibody-based inhibitors like 5G6 offer a distinct mechanism of action by directly targeting the GPIbα cleavage site, quantitative head-to-head comparisons with KP-457 are not yet available in published literature.[2] The data presented herein is compiled from various studies to provide a comprehensive overview for researchers.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the key quantitative data for KP-457 and its comparators.
Table 1: In Vitro Inhibitory Activity against ADAM17
| Inhibitor | Target | IC50 (nmol/L) | Source(s) |
| KP-457 | ADAM17 (cleavage of GPIbα sequence) | 10.6 | [1] |
| GM-6001 | ADAM17 (cleavage of GPIbα sequence) | 53.8 | [1] |
| 5G6 (monoclonal antibody) | GPIbα shedding | Potency similar to GM6001 | [2] |
Table 2: Selectivity Profile of KP-457 and GM-6001
| Inhibitor | ADAM10 IC50 (nM) | MMP-1 Ki (nM) | MMP-2 Ki (nM) | MMP-3 Ki (nM) | MMP-8 Ki (nM) | MMP-9 Ki (nM) | Source(s) |
| KP-457 | 748 | >10,000 | 717 | 9760 | 2200 | 5410 | [1] |
| GM-6001 | Not specified | 0.4 | 0.5 | 27 | 0.1 | 0.2 | [3][4] |
Mechanism of Action
The signaling pathway leading to GPIbα shedding and the points of intervention for the discussed inhibitors are illustrated below.
References
- 1. Selective Inhibition of ADAM17 Efficiently Mediates Glycoprotein Ibα Retention During Ex Vivo Generation of Human Induced Pluripotent Stem Cell‐Derived Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibition of ectodomain shedding of glycoprotein Ibα by targeting its juxtamembrane shedding cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GM 6001, MMP inhibitor (CAS 142880-36-2) | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal Procedures for KP-457 (GMP)
This document provides essential safety and logistical information for the proper disposal of KP-457, manufactured under Good Manufacturing Practices (GMP). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals.
Waste Characterization
KP-457 is a selective ADAM17 inhibitor with the chemical formula C₂₁H₂₄N₂O₇S₂. As an organic compound that does not contain halogens, waste KP-457 should be classified as non-halogenated organic waste . It is soluble in DMSO and insoluble in water and ethanol. All waste streams containing KP-457, including pure compound, solutions, and contaminated materials, must be handled as chemical waste.
Quantitative Data for Waste Management
Proper management of chemical waste requires adherence to specific quantitative guidelines for storage and handling. The following table summarizes key parameters for the temporary storage of KP-457 waste in a laboratory setting, in line with general GMP guidelines for chemical waste.
| Parameter | Guideline | Rationale |
| Container Fill Volume | Do not exceed 80-90% of the container's total capacity. | Allows for vapor expansion and prevents spills from overfilled containers.[1] |
| Maximum Storage Time | Refer to your institution's and local regulations' specific limits for hazardous waste accumulation. | Ensures timely disposal and minimizes on-site risks. |
| Secondary Containment | Secondary containment bins must be used for all liquid waste containers. | Contains leaks and spills, preventing environmental contamination. |
| Labeling | All containers must be labeled immediately upon the first addition of waste. | Ensures proper identification and handling of the waste. |
Detailed Disposal Protocol for KP-457 (GMP)
This protocol outlines the step-by-step procedure for the safe disposal of KP-457 and associated contaminated materials in a GMP environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling KP-457 waste. A respirator may be necessary for operations that could generate aerosols or vapors.[1]
2. Waste Segregation:
-
At the point of generation, segregate KP-457 waste from other waste streams.[1][2]
-
Solid Waste: Collect unused or expired KP-457 powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and spill cleanup materials in a designated, properly labeled solid waste container.
-
Liquid Waste: Collect solutions containing KP-457 (e.g., in DMSO) in a designated, properly labeled liquid waste container. Do not mix with aqueous, halogenated, or corrosive wastes.[3]
-
Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) must be placed in a puncture-proof sharps container designated for chemical contamination.
3. Waste Containment and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[2] High-density polyethylene (HDPE) containers are generally suitable for organic solvent waste.[1]
-
Immediately label the waste container with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "KP-457" and any solvents (e.g., "Dimethyl Sulfoxide")
-
The hazard characteristics (e.g., "Toxic," "Flammable" if in a flammable solvent)
-
The date of first waste addition
-
The name and contact information of the generating laboratory/researcher
-
4. Temporary Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[2]
-
The storage area must be secure, well-ventilated, and segregated from incompatible materials.[2]
-
Ensure secondary containment is in place for all liquid waste containers.
5. Documentation and Record-Keeping:
-
Maintain a detailed log for all KP-457 waste generated.[2] This log should include:
-
Date of generation
-
Quantity of waste
-
Composition of the waste stream
-
Date of removal from the laboratory
-
-
These records are essential for regulatory compliance and waste tracking.[2]
6. Final Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Do not dispose of KP-457 waste down the drain or in the regular trash.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[2]
Visual Workflow for KP-457 Disposal
The following diagram illustrates the logical flow for the proper disposal of KP-457 waste in a GMP-compliant laboratory.
Caption: Workflow for the GMP-compliant disposal of KP-457 waste.
References
Essential Safety and Logistical Information for Handling KP-457 (GMP)
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for KP-457 (GMP) based on general best practices for potent pharmaceutical compounds in a Good Manufacturing Practice (GMP) environment. As no specific Safety Data Sheet (SDS) for KP-457 was identified, a thorough risk assessment must be conducted by the user, considering the specific quantities, concentrations, and operations involved.
This guide is intended for researchers, scientists, and drug development professionals. It aims to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Immediate Safety and Hazard Assessment
KP-457 is a selective ADAM17 inhibitor.[1] While Good Laboratory Practice (GLP) studies on KP-457 have indicated no genotoxicity or systemic toxicity in canines at the maximum tested doses, all new chemical entities (NCEs) should be handled with a high degree of caution until more comprehensive toxicological data is available.[1][2] In a GMP setting, protecting both the product from contamination and personnel from exposure to the active pharmaceutical ingredient (API) is critical.[3][4]
Assumed Hazard Category: Based on its nature as a potent and selective enzyme inhibitor, KP-457 should be handled as a potent compound. A risk assessment should be performed to establish an internal Occupational Exposure Limit (OEL) or assign an Occupational Exposure Band (OEB).[5][6]
Personal Protective Equipment (PPE)
The selection of PPE is the final line of defense after engineering and administrative controls have been implemented.[4] The following table outlines the recommended PPE for handling KP-457 (GMP) in various laboratory and manufacturing scenarios.
| Operation | Engineering Controls | Required Personal Protective Equipment (PPE) |
| Weighing and Dispensing (Powder) | Ventilated Balance Enclosure (VBE) or Isolator/Glovebox[7][8] | Primary: - Disposable, low-particulate coverall (e.g., Tyvek®)[2]- Double-gloving with nitrile gloves[3]- Head cover- Shoe covers- Safety glasses with side shieldsRespiratory Protection: - Powered Air-Purifying Respirator (PAPR) with appropriate particulate filters[8] or N95/FFP3 respirator for lower quantities within a VBE. |
| Solution Preparation | Chemical Fume Hood or Biological Safety Cabinet | Primary: - Lab coat or disposable gown- Nitrile gloves- Safety glasses with side shields or chemical splash gogglesRespiratory Protection: - Generally not required if handled in a certified fume hood. Assess need based on volatility of the solvent and concentration of KP-457. |
| Cell Culture and In Vitro Assays | Biological Safety Cabinet (Class II) | Primary: - Lab coat or disposable gown- Nitrile gloves- Safety glasses |
| General Laboratory Operations | Well-ventilated laboratory | Primary: - Lab coat- Nitrile gloves- Safety glasses |
Operational Plans: Step-by-Step Guidance
A systematic approach is crucial to minimize exposure and maintain product integrity.
Preparation and Area Clearance
-
Designated Area: All handling of KP-457 powder should be performed in a designated area with restricted access.
-
Decontamination: Ensure all surfaces and equipment are clean before and after handling.
-
Spill Kit: A spill kit appropriate for potent compounds should be readily available.
-
Waste Containers: Labeled, sealed waste containers for solid and liquid hazardous waste must be in the designated area.[9]
Experimental Workflow: Weighing and Solubilization
-
Donning PPE: Put on all required PPE in the correct sequence in an anteroom or designated clean area before entering the handling area.[9]
-
Weighing:
-
Solubilization:
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.
-
Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination.[9]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[9]
Disposal Plan
All waste generated from handling KP-457 must be treated as hazardous pharmaceutical waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container (often black)[10] | - Includes contaminated PPE (gloves, coveralls, etc.), weigh boats, and consumables.- Dispose of through a certified hazardous waste management company.[9] |
| Liquid Waste | Labeled, sealed hazardous waste container for liquid chemical waste | - Includes unused solutions and contaminated solvents.- Do not dispose of down the drain.[9]- Segregate from other waste streams if necessary. |
| Sharps | Puncture-resistant sharps container | - Includes needles and blades used in handling.- Dispose of as hazardous sharps waste. |
All disposal must comply with local, state, and federal regulations.[11]
Signaling Pathways and Logical Relationships
Experimental Workflow for Safe Handling of KP-457
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lindstromgroup.com [lindstromgroup.com]
- 3. safetyware.com [safetyware.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 8. aiha.org [aiha.org]
- 9. benchchem.com [benchchem.com]
- 10. usbioclean.com [usbioclean.com]
- 11. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
